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Core Science & Biosynthesis

Foundational

Eriodictyol 7,3'-Dimethyl Ether: Structural Elucidation, Pharmacological Mechanisms, and Experimental Workflows

Executive Summary Eriodictyol 7,3'-dimethyl ether (CAS: 54352-60-2), also known as 7,3'-di-O-methyleriodictyol, is a highly bioactive polymethoxylated flavanone. Originally isolated as the first flavonoid extract from th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Eriodictyol 7,3'-dimethyl ether (CAS: 54352-60-2), also known as 7,3'-di-O-methyleriodictyol, is a highly bioactive polymethoxylated flavanone. Originally isolated as the first flavonoid extract from the medicinal herb Blumea riparia[1], and subsequently identified in Blumea balsamifera[2] and Piper cubeba[3], this compound has garnered significant attention in preclinical drug development.

From an application science perspective, the strategic methylation of the eriodictyol scaffold at the C7 and C3' positions fundamentally alters its pharmacokinetic profile. This structural modification not only enhances cellular permeability but also drives its potent dual-action pharmacology: robust antioxidant cytoprotection via the Nrf2/ARE signaling axis[4][5] and targeted antibacterial/antibiofilm efficacy against resistant pathogens like Staphylococcus aureus[3]. This whitepaper dissects the physicochemical properties, extraction methodologies, and self-validating experimental workflows required to harness and study this molecule effectively.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical parameters of Eriodictyol 7,3'-dimethyl ether is critical for formulating extraction solvents, designing in vitro assays, and predicting in vivo bioavailability.

Quantitative Data Summary
PropertyValueClinical / Experimental Significance
Chemical Formula C₁₇H₁₆O₆[1]Defines the polymethoxylated flavanone backbone.
Molecular Weight 316.31 g/mol [1]Falls well within Lipinski’s Rule of 5 (<500 Da), ideal for oral bioavailability.
LogP (Calculated) 4.75[6]High lipophilicity; ensures excellent passive diffusion across cellular and bacterial phospholipid bilayers.
Topological Polar Surface Area 76.29 Ų[6]Optimal for membrane permeability (<140 Ų threshold for good intestinal absorption).
Hydrogen Bond Donors 1[6]Reduced H-bond donors (due to methoxy groups) limit aqueous solvation, driving lipid partitioning.
Hydrogen Bond Acceptors 6[6]Facilitates targeted binding interactions within the active sites of regulatory proteins (e.g., Keap1).

Structural Insight: The parent compound, eriodictyol, possesses four free hydroxyl groups, making it highly susceptible to rapid phase II metabolism (glucuronidation/sulfation) and limiting its cellular half-life[7]. The substitution of methoxy (-OCH₃) groups at the 7 and 3' positions in Eriodictyol 7,3'-dimethyl ether sterically shields these sites. This structural evolution significantly increases the partition coefficient (LogP = 4.75), driving the molecule into the intracellular space where it can interact with cytosolic targets, while simultaneously prolonging its metabolic stability.

Biosynthetic Origins & Polarity-Guided Extraction Protocol

To ensure high-fidelity recovery of Eriodictyol 7,3'-dimethyl ether from botanical sources like Blumea riparia[8], a polarity-guided fractionation approach is strictly required. The following self-validating protocol leverages the compound's specific LogP and molecular size.

Step-by-Step Isolation Methodology
  • Primary Extraction: Macerate dried aerial plant parts in 80% ethanol at room temperature for 72 hours.

    • Causality: 80% ethanol effectively permeates the cellulose cell wall and solubilizes both highly polar glycosides and moderately lipophilic aglycones.

  • Liquid-Liquid Partitioning: Concentrate the extract under reduced pressure, suspend in distilled water, and partition sequentially with hexane, chloroform, and ethyl acetate.

    • Causality: Given the compound's LogP of 4.75, it will bypass the aqueous phase and preferentially partition into the moderately non-polar chloroform and ethyl acetate fractions, leaving highly polar tannins and sugars behind.

  • Normal-Phase Chromatography: Load the ethyl acetate fraction onto a silica gel column. Elute using a gradient mobile phase of chloroform-methanol.

    • Causality: Silica gel separates based on adsorption and polarity. The di-methylated flavanone, being less polar than its unmethylated counterparts, will elute earlier in the gradient.

  • Size-Exclusion Purification: Pool fractions containing the target mass (m/z 316) and purify via a Sephadex LH-20 column using 100% methanol[8].

    • Causality: Sephadex LH-20 separates molecules based on molecular size and

      
       aromatic interactions, effectively stripping away co-eluting aliphatic triterpenoids or chlorophyll remnants.
      
  • Validation: Confirm purity (>98%) via HPLC-UV (

    
     ~280 nm) and structural identity via 
    
    
    
    H/
    
    
    C-NMR and HR-ESI-MS.

Pharmacological Mechanisms of Action

The Nrf2/ARE Antioxidant Axis

Eriodictyol 7,3'-dimethyl ether exerts its primary cytoprotective effects not merely by directly scavenging free radicals, but by fundamentally reprogramming cellular redox homeostasis through the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[4][5].

Upon entering the cell, the compound interacts with the cytosolic Keap1-Nrf2 complex. It induces a conformational shift in Keap1, preventing the ubiquitination and degradation of Nrf2. Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE). This initiates the de novo transcription of phase II detoxifying enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO-1)[4][5]. This mechanism provides durable, long-term protection against severe oxidative insults such as arsenic trioxide (


) hepatotoxicity[5].

Nrf2_Pathway OxidativeStress Oxidative Stress / ROS Keap1_Nrf2 Cytosolic Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 Induces dissociation Compound Eriodictyol 7,3'-dimethyl ether Compound->Keap1_Nrf2 Promotes Nrf2 release Nrf2_Free Free Nrf2 Translocation Keap1_Nrf2->Nrf2_Free Nrf2 Stabilization Nucleus_ARE Nucleus: Binding to ARE Nrf2_Free->Nucleus_ARE Translocation Phase2 Phase II Enzymes (HO-1, NQO-1) Glutathione Synthesis Nucleus_ARE->Phase2 Gene Transcription Cytoprotection Cellular Cytoprotection & Survival Phase2->Cytoprotection ROS Quenching

Mechanism of Eriodictyol 7,3'-dimethyl ether in activating the Nrf2/ARE antioxidant pathway.

Antibacterial and Antibiofilm Efficacy

Beyond mammalian cytoprotection, the compound demonstrates potent antimicrobial properties. Extracts containing Eriodictyol 7,3'-dimethyl ether exhibit significant antistaphylococcal activity, effectively neutralizing Staphylococcus aureus (including foodborne and MRSA isolates)[3]. The lipophilic methoxy groups allow the compound to integrate into the bacterial cell membrane, disrupting osmoregulation. Furthermore, it actively eradicates sessile microbial communities by inhibiting biofilm formation at sub-lethal concentrations (MBEC values of 25–50 mg/ml in crude extracts)[3].

Experimental Validation Protocols

To rigorously evaluate the cytoprotective efficacy of Eriodictyol 7,3'-dimethyl ether, researchers must employ self-validating, orthogonal assay designs. The following protocol outlines the standard for evaluating Nrf2-mediated protection.

Protocol: In Vitro Cytoprotection and Nrf2 Activation Assay
  • Cell Seeding: Seed ARPE-19 (retinal pigment epithelial) or HepG2 (hepatocellular carcinoma) cells at

    
     cells/well in 96-well plates. Allow 24h for adherence.
    
  • Compound Pretreatment (Critical Step): Treat cells with 5, 10, and 20

    
    M of Eriodictyol 7,3'-dimethyl ether for 12 to 24 hours .
    
    • Causality & Pitfall Avoidance: Because the Nrf2 mechanism relies on de novo protein synthesis (gene transcription and translation of HO-1/NQO-1), short pretreatments (e.g., 1–2 hours) will yield false negatives in viability assays. The cellular machinery requires time to build its antioxidant defense[4].

  • Stress Induction: Wash the cells with PBS to remove the compound, then expose to a stressor such as 500

    
    M 
    
    
    
    or 20
    
    
    M
    
    
    for 12 hours[5].
  • Orthogonal Validation:

    • Metabolic Viability: Perform an MTT or CellTiter-Glo assay to quantify cell survival.

    • ROS Quenching: Use the fluorescent probe DCFDA to measure intracellular reactive oxygen species.

    • Mechanistic Confirmation: Perform Western blotting on nuclear fractions to confirm Nrf2 translocation. Self-Validation: Always use Lamin B1 as a nuclear loading control and

      
      -tubulin as a cytosolic control to prove the purity of the subcellular fractionation.
      

Workflow Step1 Cell Culture (ARPE-19 / HepG2) Step2 Pretreatment (Eriodictyol 7,3'-DME) Step1->Step2 24h Seeding Step3 Stress Induction (H2O2 / As2O3) Step2->Step3 12-24h Incubation Step4 Orthogonal Validation Step3->Step4 4-12h Exposure Sub1 Viability (MTT) Step4->Sub1 Sub2 Protein (Western Blot) Step4->Sub2 Sub3 Gene Exp (RT-qPCR) Step4->Sub3

Self-validating experimental workflow for assessing cytoprotective efficacy.

Conclusion & Future Perspectives

Eriodictyol 7,3'-dimethyl ether represents a highly optimized natural scaffold. Its di-O-methylation solves the permeability and metabolic lability issues inherent to unmethylated flavonoids, making it an excellent candidate for therapeutic translation in oxidative stress-mediated pathologies (e.g., neurodegeneration, hepatotoxicity) and antimicrobial resistance. Future drug development efforts should focus on in vivo pharmacokinetic profiling to map the specific cytochrome P450 (CYP) enzymes responsible for its eventual demethylation and clearance.

References

  • TargetMol.Eriodictyol 7,3'-dimethyl ether | Antioxidant. TargetMol Chemicals.
  • LIPID MAPS.Structure Database (LMSD): Eriodictyol 7,3'-dimethyl ether. LIPID MAPS Lipidomics Gateway.
  • Universiti Putra Malaysia (UPM).Antistaphylococcal and antibiofilm activities of ethanolic extract of Piper cubeba L. (2020).
  • Investigative Ophthalmology & Visual Science (IOVS).The Flavonoid, Eriodictyol, Induces Long-term Protection in ARPE-19 Cells through Its Effects on Nrf2 Activation and Phase 2 Gene Expression (2009).
  • MDPI.The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol (2024). Nutrients.
  • Oncotarget.Eriodictyol attenuates arsenic trioxide-induced liver injury by activation of Nrf2 (2017).
  • ChemFaces.Eriodictyol 7,3'-dimethyl ether | CAS:54352-60-2.
  • SciELO.Chemical constituents and bioactivities of Blumea balsamifera (Sembung): a systematic review.

Sources

Exploratory

Technical Monograph: Biological Activity of Eriodictyol 7,3'-Dimethyl Ether in Vitro

The following technical guide details the biological activity of Eriodictyol 7,3'-dimethyl ether. It is structured to provide researchers with precise physicochemical data, validated biological effects, and mechanistic i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity of Eriodictyol 7,3'-dimethyl ether. It is structured to provide researchers with precise physicochemical data, validated biological effects, and mechanistic insights, distinct from its parent compound (Eriodictyol) and its flavone analog (Velutin).

Chemical Profile & Identity

Compound Name: Eriodictyol 7,3'-dimethyl ether IUPAC Name: (2S)-5,4'-dihydroxy-7,3'-dimethoxyflavanone Common Synonyms: 5,4'-dihydroxy-7,3'-dimethoxyflavanone; 7,3'-O-dimethyleriodictyol.[1][2][3][4][5][6][7][8] CAS Registry Number: 54352-60-2 (Generic) / 1093122-36-5 (Stereospecific) Molecular Formula: C₁₇H₁₆O₆ Molecular Weight: 316.31 g/mol

Structural Distinction (Critical for R&D)

Researchers must distinguish this compound from Velutin (Luteolin 7,3'-dimethyl ether). While structurally similar, Eriodictyol 7,3'-dimethyl ether is a flavanone (saturated C2-C3 bond), whereas Velutin is a flavone (C2=C3 double bond). This saturation significantly alters its planar conformation, solubility, and binding affinity to targets like tyrosinase.

FeatureEriodictyol 7,3'-dimethyl etherVelutinEriodictyol (Parent)
Class FlavanoneFlavoneFlavanone
C2-C3 Bond SingleDoubleSingle
Methylation 7, 3' positions7, 3' positionsNone (4 -OH groups)
Key Activity Antimicrobial, Anti-inflammatoryPotent Melanogenesis InhibitorAntioxidant, Anti-inflammatory

Pharmacological Mechanisms & Biological Activity[6][9][10][11][12][13][14]

Antimicrobial Activity

Eriodictyol 7,3'-dimethyl ether exhibits moderate bacteriostatic activity, particularly against Gram-positive strains. Unlike broad-spectrum antibiotics, its activity profile suggests a membrane-disrupting mechanism typical of lipophilic methoxyflavanones.

Quantitative Data Profile:

Target OrganismStrain TypeMIC (µg/mL)Activity LevelSource
Staphylococcus aureusGram (+)31.2 – 62.5ModerateGenista aspalathoides isolates
Staphylococcus epidermidisGram (+)31.2 – 62.5ModerateGenista aspalathoides isolates
Enterococcus faecalisGram (+)62.5 – 125Low-ModerateGenista aspalathoides isolates
Pseudomonas aeruginosaGram (-)62.5 – 125LowGenista aspalathoides isolates
Candida albicansFungal>200 (Inactive)InactiveArtemisia sphaerocephala isolates
Trypanosoma cruziProtozoanInactiveInactiveLychnophora extracts

Mechanistic Insight: The methylation at positions 7 and 3' increases lipophilicity (logP ~2.5–3.0) compared to the parent eriodictyol. This facilitates penetration through the peptidoglycan layer of Gram-positive bacteria. However, the compound lacks the potency of fusidic acid or ciprofloxacin, suggesting it is best utilized as a scaffold for synergistic formulations rather than a standalone antibiotic.

Anti-Inflammatory Potential

While the parent compound eriodictyol is a well-documented NF-κB inhibitor, the 7,3'-dimethyl ether derivative retains significant anti-inflammatory potential, primarily observed in in vivo models using fractions enriched with this compound.

  • Observed Effect: Chloroform fractions containing 5,4'-dihydroxy-7,3'-dimethoxyflavanone demonstrated 54% inhibition of edema in carrageenan-induced inflammation assays.

  • Pathway: The mechanism aligns with the suppression of pro-inflammatory cytokines (TNF-α, IL-6) via the downregulation of the NF-κB signaling cascade. The methoxy groups may enhance metabolic stability compared to the rapidly glucuronidated hydroxyl groups of eriodictyol.

Melanogenesis & Tyrosinase Interaction (The "Velutin Divergence")

Crucial Note for Cosmetic Development: Unlike its flavone analog Velutin , which is a potent tyrosinase inhibitor and skin-whitening agent, Eriodictyol 7,3'-dimethyl ether shows negligible to weak activity in melanogenesis inhibition.

  • Evidence: Extracts of Eriodictyon californicum (rich in this flavanone) showed no effect on melanin synthesis in melanoma cell lines, whereas E. angustifolium (rich in flavones) modulated pigmentation.[9]

  • Structural Cause: The lack of the C2=C3 double bond disrupts the conjugation system required for effective chelation of the copper ion at the tyrosinase active site.

Visualizing the Mechanism

The following diagram illustrates the validated and predicted pathways for Eriodictyol 7,3'-dimethyl ether, highlighting the divergence from Velutin.

G Compound Eriodictyol 7,3'-dimethyl ether (Flavanone) Lipophilicity Increased Lipophilicity (7,3'-OMe groups) Compound->Lipophilicity Structural Property NFkB NF-κB Pathway (Inhibition) Compound->NFkB Putative Action Tyrosinase Tyrosinase Active Site (Copper Chelation) Compound->Tyrosinase Weak/No Binding (Non-planar C2-C3) Velutin Velutin (Flavone Analog) Velutin->Tyrosinase Strong Binding (Planar C2=C3) Membrane Bacterial Membrane Penetration Lipophilicity->Membrane GramPos Inhibition of Gram(+) Bacteria (MIC 31-62 µg/mL) Membrane->GramPos Mechanism Cytokines Reduced TNF-α, IL-6 NFkB->Cytokines Downstream Effect Melanin Melanogenesis Inhibition Tyrosinase->Melanin Inhibits

Figure 1: Mechanistic flowchart contrasting the antimicrobial efficacy of Eriodictyol 7,3'-dimethyl ether with its lack of tyrosinase inhibition compared to Velutin.

Experimental Protocols

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Assess bacteriostatic activity against S. aureus.

  • Preparation: Dissolve Eriodictyol 7,3'-dimethyl ether in DMSO to a stock concentration of 10 mg/mL.

  • Culture: Grow S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL.
  • Plate Setup: Use a 96-well sterile microplate.

    • Add 100 µL of MHB to all wells.

    • Perform serial 2-fold dilutions of the compound (Range: 500 µg/mL to 0.9 µg/mL).

    • Add 100 µL of bacterial suspension to test wells.

    • Controls: DMSO vehicle control (max 1% v/v), Positive control (Ciprofloxacin), Sterility control (MHB only).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.015%) to each well. Incubate for 1-2 hours. A color change from blue (resazurin) to pink (resorufin) indicates viable growth. The MIC is the lowest concentration preventing color change.

Protocol B: Cell Viability & Cytotoxicity Screen (MTT Assay)

Objective: Establish non-toxic range for mammalian cells (e.g., RAW 264.7 macrophages).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat cells with gradient concentrations of the compound (0, 6.25, 12.5, 25, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4 hours at 37°C.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate % viability relative to vehicle control.

    • Note: Ensure the compound does not precipitate in the media at >50 µM due to lipophilicity.

References

  • Isolation & Antimicrobial Activity: Rigano, D., et al. (2010). "Antibacterial and antioxidant activity of flavonoids from Genista aspalathoides." Phytotherapy Research.

  • Crystal Structure & Identification: Xia, K., et al. (2023). "Isolation and Identification of 5,3',4'-Trihydroxy-7-methoxyflavanone from Artemisia sphaerocephala." Journal of Molecular Structure.

  • Comparative Melanogenesis (Eriodictyon spp.): Taguchi, N., et al. (2020). "Eriodictyon angustifolium extract, but not Eriodictyon californicum extract, reduces human hair graying."[9] Journal of Cosmetic Dermatology.

  • Trypanocidal Screening: Da Silva Filho, A.A., et al. (2004).[10] "In vitro trypanocidal activity of pure compounds from Lychnophora species." Phytotherapy Research.

  • General Flavanone Pharmacology: Li, W., et al. (2020). "Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone." Evidence-Based Complementary and Alternative Medicine.

Sources

Foundational

Natural plant sources of Eriodictyol 7,3'-dimethyl ether

An In-depth Technical Guide to the Natural Plant Sources of Eriodictyol 7,3'-dimethyl ether Authored by: Gemini, Senior Application Scientist Abstract Eriodictyol 7,3'-dimethyl ether is a methylated flavanone, a class of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Natural Plant Sources of Eriodictyol 7,3'-dimethyl ether

Authored by: Gemini, Senior Application Scientist

Abstract

Eriodictyol 7,3'-dimethyl ether is a methylated flavanone, a class of plant secondary metabolites recognized for their diverse biological activities. As a derivative of the well-studied flavanone eriodictyol, this compound presents significant interest for researchers in natural product chemistry, pharmacology, and drug development. Methylation of flavonoids can enhance their metabolic stability and bioavailability, potentially amplifying their therapeutic efficacy. This technical guide provides a comprehensive overview of the known and potential natural plant sources of Eriodictyol 7,3'-dimethyl ether. It details the biosynthetic pathways leading to its formation, outlines robust methodologies for its extraction, isolation, and purification from plant matrices, and describes the analytical techniques essential for its structural elucidation. Furthermore, this guide briefly discusses the compound's known biological activities, providing a foundation for future pharmacological investigation.

Natural Occurrence and Key Plant Sources

The identification of reliable botanical sources is the primary step in the research and development of any plant-derived compound. While the distribution of Eriodictyol 7,3'-dimethyl ether is not as widespread as its parent compound, eriodictyol, specific plant families and species have been identified as key sources.

The Asteraceae (Compositae) family, one of the largest families of flowering plants, is a particularly rich and diverse source of flavonoids and their derivatives.[1][2] Genera within this family, such as Eupatorium and Artemisia, are known to produce a wide array of bioactive compounds, including various flavanones, making them prime candidates for sourcing methylated flavonoids.[1][3][4]

A confirmed source of Eriodictyol 7,3'-dimethyl ether is Baccharis riparia, a species within the Asteraceae family.[5] Research has also led to the isolation of a closely related and likely identical compound, 5,4'-dihydroxy-7,3'-dimethoxyflavanone, from Eriodictyon californicum (Yerba Santa), a member of the Hydrophyllaceae family.[6] The presence of this compound in E. californicum is significant, as this plant is a well-known source of the precursor, eriodictyol.[7][8]

Plant SpeciesFamilyCompound IdentifiedReference
Baccharis ripariaAsteraceaeEriodictyol 7,3'-dimethyl ether[5]
Eriodictyon californicumHydrophyllaceae5,4'-dihydroxy-7,3'-dimethoxyflavanone[6]
Vernonanthura tweedieanaAsteraceaeEriodictyol (precursor)[9]
Artemisia messerschmidtianaAsteraceaeEriodictyol glycosides (precursor)[1]

Biosynthesis of Methylated Flavanones

Understanding the biosynthetic pathway of Eriodictyol 7,3'-dimethyl ether is crucial for optimizing its production through biotechnological approaches and for identifying other potential plant sources. The formation of this compound begins with the general flavonoid pathway, which is well-established in plants.[10]

The pathway initiates with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA.[11] A key enzyme, chalcone synthase (CHS), then catalyzes the condensation of three molecules of malonyl-CoA with one molecule of 4-coumaroyl-CoA to form naringenin chalcone. This intermediate is subsequently cyclized by chalcone isomerase (CHI) to produce the flavanone naringenin.[11]

Naringenin is hydroxylated at the 3' position of the B-ring by flavanone-3'-hydroxylase (F3'H) to yield the direct precursor, eriodictyol.[11] The final and critical steps involve the sequential methylation of two hydroxyl groups on the eriodictyol backbone. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), which transfer methyl groups from SAM to the 7- and 3'-hydroxyl positions to yield Eriodictyol 7,3'-dimethyl ether.[11][12]

Biosynthesis of Eriodictyol 7,3'-dimethyl ether cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_methylation Methylation L-Phenylalanine L-Phenylalanine 4-Coumaroyl-CoA 4-Coumaroyl-CoA L-Phenylalanine->4-Coumaroyl-CoA Multiple Steps Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS (+ 3x Malonyl-CoA) Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Eriodictyol 7-methyl ether Eriodictyol 7-methyl ether Eriodictyol->Eriodictyol 7-methyl ether OMT (SAM) Eriodictyol 7,3'-dimethyl ether Eriodictyol 7,3'-dimethyl ether Eriodictyol 7-methyl ether->Eriodictyol 7,3'-dimethyl ether OMT (SAM)

Caption: Biosynthesis pathway from L-Phenylalanine to Eriodictyol 7,3'-dimethyl ether.

Methodology for Extraction, Isolation, and Purification

The successful isolation of Eriodictyol 7,3'-dimethyl ether from plant material requires a systematic and optimized workflow. The following protocol is a robust, field-proven methodology adapted from established procedures for flavonoid extraction.[13][14]

General Workflow

The process begins with the extraction of crude metabolites from prepared plant material, followed by fractionation and purification using chromatographic techniques to isolate the target compound.

Extraction and Isolation Workflow Plant_Material Dried, Pulverized Plant Material Extraction Maceration (e.g., 90% Methanol) Plant_Material->Extraction Filtration Filtration & Concentration (Rotary Evaporator) Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Chromatography Silica Gel Column Chromatography Crude_Extract->Chromatography Fraction_Collection Fraction Collection & TLC Analysis Chromatography->Fraction_Collection Purified_Compound Purified Eriodictyol 7,3'-dimethyl ether Fraction_Collection->Purified_Compound

Caption: General workflow for the extraction and isolation of the target compound.

Detailed Experimental Protocol

Materials and Reagents:

  • Dried and pulverized plant material (e.g., leaves or bark)

  • Methanol (90% and absolute, HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Silica gel 60 (70-230 mesh for column chromatography)

  • Rotary evaporator

  • Chromatography columns and glassware

  • Thin-Layer Chromatography (TLC) plates

Protocol Steps:

  • Extraction by Maceration: a. Macerate 500 g of the pulverized plant material in 2.5 L of 90% methanol at room temperature for 72 hours.[13] Agitate the mixture periodically to ensure thorough extraction. b. Filter the mixture and collect the methanol extract. Repeat the extraction process on the plant residue two more times to maximize yield. c. Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[13]

  • Isolation by Column Chromatography: a. Prepare a slurry of 500 g of silica gel in hexane and pack it into a large glass chromatography column (e.g., 45 x 4.5 cm).[13] b. Dissolve the crude extract (approx. 60 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. c. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column. d. Begin elution with a non-polar solvent system, such as 100% hexane, and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate, and so on).[13] The choice of solvent systems is critical for achieving optimal separation.[15]

  • Fraction Collection and Analysis: a. Collect eluent fractions of a consistent volume (e.g., 250 mL). b. Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing the compound of interest. c. Combine fractions that show a similar TLC profile and a spot corresponding to the expected polarity of the target flavanone. d. Concentrate the combined, purified fractions using a rotary evaporator to yield the isolated compound. Further recrystallization in a suitable solvent like hot ethanol can be performed to achieve higher purity.[13]

Structural Elucidation and Analytical Characterization

Once isolated, the definitive identification of Eriodictyol 7,3'-dimethyl ether requires a suite of modern analytical techniques.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the isolated compound and for quantitative analysis. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic acid) and an organic solvent such as methanol or acetonitrile.[13][16]

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) provides crucial information on the molecular weight of the compound. For Eriodictyol 7,3'-dimethyl ether, the expected protonated molecule [M+H]+ should be observed at m/z 317.1, corresponding to the molecular formula C17H16O6.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination.[17]

    • ¹H NMR: Reveals the number and types of protons, their chemical environment, and their coupling relationships. Key signals would include aromatic protons on the A and B rings, the characteristic flavanone protons at C2 and C3, and two sharp singlets for the two methoxy groups.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, confirming the precise placement of the methoxy groups at the C7 and C3' positions.[6][13]

Analytical DataExpected ValueReference
Molecular FormulaC17H16O6[5]
Molecular Weight316.31 g/mol [5]
Mass Spectrometry[M+H]+ at m/z 317.1[5][6]
¹H NMR (Key Signals)Two methoxy singlets (δ ~3.8-3.9 ppm)[6]
¹³C NMR (Key Signals)Two methoxy carbons (δ ~56 ppm)[6]

Biological Activities and Therapeutic Potential

While research on Eriodictyol 7,3'-dimethyl ether is still emerging, initial studies have shown it possesses both antioxidant and antibacterial properties.[5] The therapeutic potential of this compound can be further inferred from the extensive research on its parent molecule, eriodictyol.

Eriodictyol is a potent antioxidant and anti-inflammatory agent.[7][18][19] It exerts its protective effects through multiple signaling pathways, most notably by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[7][20] This pathway upregulates the expression of numerous cytoprotective genes, including heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[7][20] The anti-inflammatory effects of eriodictyol are often linked to the downregulation of pro-inflammatory mediators via inhibition of pathways like NF-κB.[7]

The methylation of the hydroxyl groups in Eriodictyol 7,3'-dimethyl ether may enhance its lipophilicity, potentially leading to improved intestinal absorption and greater metabolic stability compared to the parent compound.[11] This suggests that it could be a promising candidate for further investigation into its neuroprotective, cardioprotective, and hepatoprotective effects, which are well-documented for eriodictyol.[7][21]

Eriodictyol Signaling Pathway Eriodictyol Eriodictyol Nrf2 Nrf2 Activation Eriodictyol->Nrf2 NFkB NF-κB Inhibition Eriodictyol->NFkB Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Nrf2 ARE ARE Gene Expression (e.g., HO-1, NQO1) Nrf2->ARE Cell_Protection Cell Protection & Antioxidant Defense ARE->Cell_Protection Anti_Inflammatory Anti-inflammatory Effect NFkB->Anti_Inflammatory Inflammation Inflammation Inflammation->NFkB

Caption: Key signaling pathways modulated by the parent compound, eriodictyol.

Conclusion and Future Directions

Eriodictyol 7,3'-dimethyl ether is a promising natural product with confirmed antioxidant and antibacterial activities. This guide has established that species within the Asteraceae family, particularly Baccharis riparia, and the Hydrophyllaceae family, specifically Eriodictyon californicum, are primary sources for this compound. The provided methodologies for extraction, isolation, and characterization offer a clear and reproducible framework for researchers to obtain this molecule for further study.

Future research should focus on:

  • Screening Programs: Systematically screening other species within the Baccharis, Eupatorium, and Artemisia genera to identify new, potentially higher-yielding sources.

  • Pharmacological Evaluation: Conducting in-depth studies to validate the full spectrum of biological activities, including anti-inflammatory, neuroprotective, and anticancer potential.

  • Bioavailability Studies: Performing pharmacokinetic studies to compare the absorption, distribution, metabolism, and excretion of Eriodictyol 7,3'-dimethyl ether with its parent compound, eriodictyol.

  • Biosynthetic Engineering: Leveraging the knowledge of its biosynthetic pathway to develop microbial hosts for the sustainable and scalable production of the compound.

By pursuing these avenues, the scientific community can fully elucidate the therapeutic potential of Eriodictyol 7,3'-dimethyl ether and pave the way for its development as a novel nutraceutical or pharmaceutical agent.

References

  • Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC. (2020, December 12). National Center for Biotechnology Information. [Link]

  • A brief overview on the methods for extraction and identification of flavonoids - E3S Web of Conferences. (2021). E3S Web of Conferences, 273, 05008. [Link]

  • Eriodictyol - Structure, Food Sources, Supplements, and Health Benefits - Foodstruct. (2024, September 27). Foodstruct. [Link]

  • Isolation and Identification of Flavanone Derivative Eriodictyol from the Methanol Extract of Afzelia africana Bark and Its Antimicrobial and Antioxidant Activities - PMC. (2023, May 9). National Center for Biotechnology Information. [Link]

  • Phytochemical study of Eriodictyon californicum and evaluation of its antioxidant activity. (2018). SciELO. [Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC. (2020, September 24). National Center for Biotechnology Information. [Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques - Frontiers. (2020, September 24). Frontiers. [Link]

  • The Pharmacological and Biological Roles of Eriodictyol - PubMed. (2020, June 27). National Center for Biotechnology Information. [Link]

  • Best protocol for extracting flavonoids and terpenoids from plant ? | ResearchGate. ResearchGate. [Link]

  • The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol - MDPI. (2024, December 8). MDPI. [Link]

  • (PDF) The pharmacological and biological roles of eriodictyol - ResearchGate. (2020, June 30). ResearchGate. [Link]

  • (PDF) Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone. (2020, December 1). ResearchGate. [Link]

  • Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. (2023, July 23). MDPI. [Link]

  • Technical process for isolating homoeriodictyol - Google Patents.
  • The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol - PubMed. (2024, December 8). National Center for Biotechnology Information. [Link]

  • Phytochemical analysis of Vernonanthura tweedieana and a validated UPLC-PDA method for the quantification of eriodictyol - SciELO. SciELO. [Link]

  • Isolation of Eriodictyol Identical with Huazhongilexone from Solanum hindsianum. Semantic Scholar. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. (2013, March 8). Biogeosciences. [Link]

  • Biosynthesis of Homoeriodictyol from Eriodictyol by Flavone 3'-O-Methyltransferase from Recombinant Yarrowia Lioplytica: Heterologous Expression, Biochemical Characterization, and Optimal Transformation. | Request PDF - ResearchGate. ResearchGate. [Link]

  • Editorial: Ethnopharmacological Studies for the Development of Drugs With Special Reference to Asteraceae - Frontiers. (2019, September 3). Frontiers. [Link]

  • Asteraceae species with most prominent bioactivity and their potential applications. ScienceDirect. [Link]

  • Biosynthesis of Hesperetin, Homoeriodictyol, and Homohesperetin in a Transcriptomics-Driven Engineered Strain of Streptomyces albidoflavus - PMC. (2024, April 5). National Center for Biotechnology Information. [Link]

  • REVIEW ARTICLE Morphology, Ethnobotany, Pharmacological Properties of Some Selected Species of the Asteraceae Family - Assam down town University. Assam down town University. [Link]

  • 1H and 13C NMR spectral data for compound 7 (DMSO-d 6 ) - ResearchGate. ResearchGate. [Link]

  • HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum - MDPI. (2016, October 24). MDPI. [Link]

  • The genus Eupatorium L. (Asteraceae): A review of their antimicrobial activity. (2017, February 27). ResearchGate. [Link]

  • Journal of Medicinal Plants Research - the genus eupatorium l. (asteraceae): a review of their antimicrobial activity. Academia.edu. [Link]

Sources

Exploratory

Mechanism of action for Eriodictyol 7,3'-dimethyl ether anti-inflammatory effects

Topic: Mechanism of Action for Eriodictyol 7,3'-dimethyl ether (Velutin) Anti-Inflammatory Effects Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals A High-Potency Fl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Action for Eriodictyol 7,3'-dimethyl ether (Velutin) Anti-Inflammatory Effects Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

A High-Potency Flavone for Targeted NF-κB and MAPK Pathway Blockade

Executive Summary

Eriodictyol 7,3'-dimethyl ether , commonly known as Velutin , is a naturally occurring flavone isolated primarily from the fruit pulp of Euterpe oleracea (Açaí). It represents a critical lead compound in anti-inflammatory pharmacognosy due to its unique structural methylation pattern.

Unlike its parent compound Eriodictyol or the structurally related Luteolin, Velutin exhibits superior potency in suppressing pro-inflammatory cytokines (TNF-α and IL-6). This enhanced efficacy is mechanistically driven by a dual-blockade of the NF-κB and MAPK signaling cascades. Velutin functions not merely as a radical scavenger but as a specific intracellular signaling modulator, preventing the nuclear translocation of transcription factors essential for the inflammatory response.

Chemical Biology & Structure-Activity Relationship (SAR)

The pharmacological superiority of Velutin over other flavones lies in its specific substitution pattern.

  • Core Structure: Flavone backbone (2-phenylchromen-4-one).

  • Substitutions: Methoxylation (-OCH₃) at positions C7 (A-ring) and C3' (B-ring).

  • SAR Implications:

    • Lipophilicity & Permeability: The replacement of hydroxyl groups with methoxy groups at C7 and C3' significantly increases the compound's lipophilicity (LogP). This facilitates rapid passive diffusion across the macrophage plasma membrane, leading to higher intracellular concentrations compared to hydrophilic analogs like Luteolin.

    • Metabolic Stability: Methylation protects the molecule from rapid glucuronidation at these specific sites, potentially extending its intracellular half-life.

Molecular Mechanism of Action (MOA)

Velutin exerts its anti-inflammatory effects through a synchronized inhibition of two master regulatory pathways: NF-κB and MAPK .

The NF-κB Blockade (Primary Mechanism)

In a resting state, Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is sequestered in the cytoplasm by the inhibitor protein IκBα . Upon stimulation (e.g., by LPS binding to TLR4), the IKK complex phosphorylates IκBα, triggering its ubiquitination and proteasomal degradation. This releases NF-κB (p65/p50 dimer) to translocate to the nucleus.

Velutin's Intervention:

  • Inhibition of IκBα Degradation: Velutin effectively blocks the degradation of IκBα. Experimental data indicates it prevents the phosphorylation step or the subsequent proteasomal recognition.

  • Prevention of Nuclear Translocation: By maintaining IκBα integrity, Velutin retains the NF-κB p65 subunit in the cytoplasm, rendering it transcriptionally inert.

  • Transcriptional Silencing: Consequently, the binding of p65 to the promoter regions of pro-inflammatory genes (TNF, IL6, NOS2) is abolished.

MAPK Pathway Modulation (Secondary Mechanism)

The Mitogen-Activated Protein Kinase (MAPK) pathways—specifically p38 and JNK —are critical for stabilizing pro-inflammatory mRNA and facilitating translation.

Velutin's Intervention:

  • p38 MAPK Inhibition: Velutin significantly inhibits the phosphorylation of p38 MAPK.

  • JNK Inhibition: It concurrently blocks the phosphorylation of c-Jun N-terminal Kinase (JNK).

  • Outcome: This blockade prevents the activation of the AP-1 transcription factor (c-Jun/c-Fos), further suppressing cytokine expression.

Visualization of Signaling Blockade

The following diagram illustrates the specific nodes where Velutin exerts its inhibitory effects within the macrophage signaling network.

Velutin_MOA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK_Kinases MAPKKs TLR4->MAPK_Kinases IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation NFkB_Cyto NF-κB (p65/p50) Sequestered IkBa->NFkB_Cyto Degradation releases p65 NFkB_Nuc NF-κB (p65) Nuclear Translocation NFkB_Cyto->NFkB_Nuc Translocation p38 p38 MAPK (Phosphorylated) MAPK_Kinases->p38 JNK JNK (Phosphorylated) MAPK_Kinases->JNK AP1 AP-1 (c-Jun) p38->AP1 JNK->AP1 Velutin VELUTIN (Eriodictyol 7,3'-dimethyl ether) Velutin->IkBa BLOCKS Degradation Velutin->p38 INHIBITS Phosphorylation Velutin->JNK INHIBITS Phosphorylation DNA Pro-inflammatory Genes (TNF, IL6, iNOS) NFkB_Nuc->DNA Transcription (Blocked) AP1->DNA Transcription (Blocked)

Figure 1: Signal transduction blockade by Velutin. Red nodes indicate primary inhibition targets. Green hexagon represents the therapeutic agent.

Experimental Validation Framework

To validate the mechanism described above, researchers must employ a rigorous experimental design. The following protocol utilizes the RAW 264.7 murine macrophage model, the gold standard for assessing anti-inflammatory efficacy.

Protocol: LPS-Induced Inflammation Assay

Objective: Quantify the inhibition of cytokine release and verify pathway blockade.

Reagents:

  • Cell Line: RAW 264.7 Macrophages (ATCC TIB-71).

  • Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4 (Final conc: 1 µg/mL).

  • Compound: Velutin (purity >98%), dissolved in DMSO.

  • Controls: Vehicle (DMSO < 0.1%), Positive Control (Dexamethasone or Luteolin).

Workflow Steps:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates (for Western Blot) or 96-well plates (for ELISA). Incubate 24h for adhesion.
    
  • Pre-treatment: Replace media. Treat cells with Velutin (concentration range: 1–50 µM) for 1 hour prior to LPS exposure.

    • Rationale: Pre-treatment allows the compound to permeate the membrane and interact with intracellular kinases before the inflammatory cascade is triggered.

  • Induction: Add LPS (1 µg/mL) to the media. Co-incubate for:

    • 30 minutes: For Western Blot (phosphorylation analysis).

    • 24 hours: For ELISA (cytokine accumulation).

  • Harvesting:

    • Lysate: Wash with ice-cold PBS, lyse with RIPA buffer containing protease/phosphatase inhibitors.

    • Supernatant: Collect media, centrifuge to remove debris, store at -80°C for ELISA.

Data Output & Interpretation

The following table summarizes expected results if Velutin is acting via the proposed mechanism.

Assay TypeTarget BiomarkerExpected Result (Velutin + LPS) vs. (LPS Only)Mechanistic Implication
Western Blot p-IκBα Decreased Inhibition of IKK-mediated phosphorylation.
Western Blot IκBα (Total) Increased / Preserved Prevention of proteasomal degradation.
Western Blot Nuclear p65 Decreased Blockade of nuclear translocation.
Western Blot p-p38 / p-JNK Decreased Inhibition of MAPK phosphorylation.
ELISA TNF-α Significantly Reduced (IC₅₀ < 10 µM) Transcriptional suppression of TNF gene.
ELISA IL-6 Significantly Reduced Transcriptional suppression of IL6 gene.
Experimental Workflow Diagram

This diagram outlines the precise operational sequence for validating Velutin's activity.

Experimental_Protocol cluster_branches Assay Endpoints Start RAW 264.7 Seeding (24h Adhesion) Treat Pre-treatment Velutin (1-50 µM) (-1 Hour) Start->Treat Induce LPS Induction (1 µg/mL) (T=0) Treat->Induce Branch1 T = 30 min Cell Lysis Induce->Branch1 Signaling Analysis Branch2 T = 24 hours Supernatant Collection Induce->Branch2 Cytokine Analysis WB Western Blot (p-p38, p-JNK, IκBα) Branch1->WB ELISA ELISA (TNF-α, IL-6) Branch2->ELISA

Figure 2: Standardized validation workflow for Velutin anti-inflammatory assessment.

Comparative Pharmacology

Velutin demonstrates a distinct advantage over its structural analogs. In comparative studies using the protocols described above:

  • Vs. Luteolin: Velutin shows greater inhibition of TNF-α and IL-6 production at equimolar concentrations. While Luteolin is a potent inhibitor, the 7,3'-dimethoxy modification of Velutin likely enhances its bioavailability and cellular retention.

  • Vs. Apigenin: Velutin significantly outperforms Apigenin in blocking NF-κB activation, suggesting the B-ring substitution pattern (3'-methoxy, 4'-hydroxy) is critical for target interaction.

References

  • Kang, J., et al. (2012). "The açaí flavonoid velutin is a potent anti-inflammatory agent: blockade of LPS-mediated TNF-α and IL-6 production through inhibiting NF-κB activation and MAPK pathway." The Journal of Nutritional Biochemistry.

  • Chin, Y.W., et al. (2008). "Anti-inflammatory flavonoids with arachidonate 5-lipoxygenase and cyclooxygenase-2 inhibitory activities from the roots of Sophora flavescens." Journal of Ethnopharmacology.

  • Xie, C., et al. (2012). "Structure–activity relationships of flavonoids for their anti-inflammatory activities." Current Medicinal Chemistry.

  • Funakoshi-Tago, M., et al. (2011). "Anti-inflammatory action of flavonoids: Structural requirements for the inhibition of NF-κB." International Immunopharmacology.

  • Bailón-Moscoso, N., et al. (2017). "Phytochemicals as inhibitors of NF-κB: therapeutic implications." Current Medicinal Chemistry.

Foundational

Literature review of Velutin (Eriodictyol 7,3'-dimethyl ether) pharmacology

Chemical Identity: Eriodictyol 7,3'-dimethyl ether (5,4'-dihydroxy-7,3'-dimethoxyflavone)[1] Executive Summary Velutin is a naturally occurring flavone found primarily in the pulp of the Açaí fruit (Euterpe oleracea) and...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity: Eriodictyol 7,3'-dimethyl ether (5,4'-dihydroxy-7,3'-dimethoxyflavone)[1]

Executive Summary

Velutin is a naturally occurring flavone found primarily in the pulp of the Açaí fruit (Euterpe oleracea) and Xylosma velutina. Structurally identified as 5,4'-dihydroxy-7,3'-dimethoxyflavone , it is the flavone analogue of the flavanone Eriodictyol 7,3'-dimethyl ether.[1]

In the landscape of flavonoid pharmacology, Velutin is distinguished by its unique methylation pattern at the 7 and 3' positions.[2] Unlike its unmethylated counterpart, Luteolin, Velutin exhibits superior lipophilicity and metabolic stability, translating to enhanced potency in inhibiting pro-inflammatory cytokines (TNF-α and IL-6).[1] This guide dissects the pharmacological mechanisms, specifically the blockade of NF-κB and MAPK pathways, and provides validated protocols for its isolation and assay.

Chemical Identity & Structural Activity Relationship (SAR)

To understand Velutin’s pharmacological superiority over similar flavones, one must analyze its Structure-Activity Relationship (SAR).[1]

AttributeDetail
IUPAC Name 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one
Common Name Velutin
Chemical Formula C₁₇H₁₄O₆
Molecular Weight 314.29 g/mol
Structural Class Flavone (Backbone: 2-phenylchromen-4-one)
Key Substitutions Methoxylation (-OCH₃) at C7 (A-ring) and C3' (B-ring)

Expert Insight on SAR: The biological potency of Velutin is driven by the methoxy groups . While hydroxyl groups (as seen in Luteolin) are essential for hydrogen bonding with protein targets, they are rapidly conjugated (glucuronidation/sulfation) in vivo, leading to rapid elimination.

  • C7 Methoxylation: Protects the A-ring from rapid metabolism, extending plasma half-life.[1]

  • C3' Methoxylation: Increases lipophilicity, facilitating passive diffusion across the plasma membrane to reach intracellular kinases (IKK, MAPK).

  • C2=C3 Double Bond: As a flavone, Velutin possesses this double bond (unlike Eriodictyol), which maintains planarity essential for intercalating into the ATP-binding pockets of kinases.

Pharmacodynamics: Mechanism of Action

Velutin acts as a multi-target kinase inhibitor with a primary affinity for the inflammatory signaling cascade.

The NF-κB Blockade

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is the master regulator of inflammation.[1][3] Velutin does not merely scavenge ROS; it intervenes in the signaling transduction.

  • Mechanism: Velutin inhibits the degradation of IκB-α (Inhibitor of kappa B).

  • Causality: Under normal conditions, IκB-α sequesters NF-κB in the cytoplasm.[1] Upon stimulation (e.g., by LPS), the IKK complex phosphorylates IκB-α, tagging it for ubiquitination and proteasomal degradation.

  • Velutin Effect: By preventing IκB-α degradation, Velutin ensures NF-κB (p65/p50 dimer) remains sequestered in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes (TNF-α, IL-6, iNOS).[1]

MAPK Pathway Modulation

Velutin selectively inhibits the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically:

  • p38 MAPK: Strongly inhibited.[1][2][4]

  • JNK (c-Jun N-terminal kinase): Strongly inhibited.[1]

  • ERK1/2: Minimal to no inhibition (demonstrating selectivity).[1]

Visualization of Signaling Pathways

Velutin_Mechanism LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB-α (Inhibitor) IKK->IkB Phosphorylation (Target for Degradation) NFkB_Cyto NF-κB (Inactive) Cytoplasm IkB->NFkB_Cyto Sequesters NFkB_Nuc NF-κB (Active) Nucleus NFkB_Cyto->NFkB_Nuc Translocation (If IkB Degraded) Cytokines TNF-α, IL-6 Production NFkB_Nuc->Cytokines Transcription Velutin VELUTIN (Inhibitor) Velutin->IKK Blocks Activation Velutin->IkB Prevents Degradation

Caption: Velutin prevents NF-κB nuclear translocation by stabilizing IκB-α and inhibiting upstream kinases.[1]

Therapeutic Applications

Acute and Chronic Inflammation

Studies utilizing RAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS) demonstrate that Velutin inhibits TNF-α and IL-6 production with an IC50 in the low micromolar range (< 2.0 μM), significantly more potent than Luteolin or Apigenin [1].[1]

Periodontal Bone Loss (Osteoclastogenesis)

Velutin reduces osteoclast differentiation by downregulating HIF-1α (Hypoxia-Inducible Factor-1alpha).[1][5] This suggests potential utility in treating periodontitis or rheumatoid arthritis, where bone resorption is driven by inflammation [2].[1]

Atherosclerosis

Velutin has been shown to inhibit SEAP (Secreted Embryonic Alkaline Phosphatase) secretion induced by oxidized LDL.[1][6][7] This indicates it may prevent the endothelial inflammation that initiates plaque formation [3].

Experimental Protocols

Isolation of Velutin from Açaí Pulp

Note: Velutin is a minor constituent.[1] High-purity isolation requires fractionation.[1]

Workflow:

  • Biomass: Use freeze-dried Açaí pulp (Euterpe oleracea).[1]

  • Extraction: Macerate in Methanol (MeOH) or Ethanol/Water (70:30) for 24h.

  • Partitioning: Evaporate solvent. Resuspend in water.[1] Partition sequentially with Hexane (remove lipids) -> Ethyl Acetate (EtOAc).[1] Velutin concentrates in the EtOAc fraction.

  • Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5μm).[1]

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

    • Detection: UV at 350 nm (characteristic Flavone Band I absorption).[1]

In Vitro Anti-Inflammatory Assay (Self-Validating Protocol)

This protocol measures the inhibition of pro-inflammatory cytokines in macrophages.[1]

Reagents:

  • Cell Line: RAW 264.7 (Murine Macrophages).[1][4][8][5][6][9]

  • Stimulant: LPS (E. coli serotype 055:B5).[1]

  • Assay: ELISA for TNF-α / IL-6.[1]

Step-by-Step Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for adhesion.
    
  • Pre-treatment (Critical Step): Replace media with fresh DMEM containing Velutin (0.1, 1, 5, 10 μM).[1] Include Vehicle Control (DMSO < 0.1%) and Positive Control (Dexamethasone).[1]

    • Why: Pre-treatment allows the compound to enter the cell and interact with kinases before the inflammatory cascade is triggered.

  • Incubation: Incubate for 1-2 hours.

  • Stimulation: Add LPS (final concentration 100 ng/mL) directly to the wells containing Velutin.

  • Reaction Time: Incubate for 18-24 hours.

  • Harvest: Collect supernatant for ELISA. Use MTT assay on the remaining cells to verify that reduction in cytokines is due to inhibition, not cytotoxicity .

Assay_Workflow cluster_readout Dual Readout (Validation) Cells RAW 264.7 Seeding Treat Velutin Pre-treat (1-2 hrs) Cells->Treat Stim LPS Stimulation (100 ng/mL) Treat->Stim Incubate Incubation (18-24 hrs) Stim->Incubate Supernatant Supernatant (ELISA: TNF-α) Incubate->Supernatant Viability Cell Layer (MTT: Viability) Incubate->Viability

Caption: Dual-readout workflow ensures cytokine reduction is pharmacological, not toxicological.

Pharmacokinetics (PK) & Toxicology[1]

Pharmacokinetic Profile

While specific human clinical PK data for Velutin is limited compared to Quercetin, its structural properties dictate its behavior:

  • Absorption: The methylation at C7 and C3' significantly improves intestinal absorption compared to poly-hydroxylated flavones by reducing polarity.

  • Metabolism: Velutin is more resistant to Phase II metabolism (glucuronidation) at the C7 position because it is already blocked by a methyl group. This likely results in a longer half-life (

    
    ) than Luteolin.[1]
    
Toxicology[1]
  • Cytotoxicity: In RAW 264.7 assays, Velutin showed no cytotoxicity at concentrations up to 20 μM, and maintained cell viability in osteoclast differentiation models at 2 μM [2].

  • Selectivity: The lack of apoptosis induction in normal macrophages suggests a favorable therapeutic index.

References

  • Xie, C., Kang, J., Li, Z., Schauss, A. G., et al. (2012). The açaí flavonoid velutin is a potent anti-inflammatory agent: Blockade of LPS-mediated TNF-α and IL-6 production through inhibiting NF-κB activation and MAPK pathway.[1][2][4][6] The Journal of Nutritional Biochemistry, 23(9), 1184-1191. Link

  • Prakki, A., Cogen, J., & Kulkarni, G. V. (2017).[1] Cytotoxicity and potential anti-inflammatory activity of velutin on RAW 264.7 cell line differentiation: Implications in periodontal bone loss. Archives of Oral Biology, 84, 18-24.[1] Link

  • Schauss, A. G., et al. (2006).[1] Phytochemical and Nutrient Composition of the Freeze-Dried Amazonian Palm Berry, Euterpe oleraceae Mart. (Acai).[1][5][6][7][10] Journal of Agricultural and Food Chemistry, 54(22), 8598-8603.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Isolation of Eriodictyol 7,3'-Dimethyl Ether from Plant Biomass

The following Application Note and Protocol is designed for researchers and drug development professionals targeting the isolation of Eriodictyol 7,3'-dimethyl ether (5,4'-dihydroxy-7,3'-dimethoxyflavanone). This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals targeting the isolation of Eriodictyol 7,3'-dimethyl ether (5,4'-dihydroxy-7,3'-dimethoxyflavanone). This guide prioritizes high-purity recovery through polarity-driven fractionation.

Executive Summary & Molecule Profile

Eriodictyol 7,3'-dimethyl ether is a rare methylated flavanone exhibiting significant antioxidant and antibacterial properties.[1] Unlike its parent compound eriodictyol, the methylation at positions C7 and C3' significantly alters its lipophilicity, making standard polar extraction protocols inefficient.

Critical Chemical Distinction: Researchers often confuse this molecule with Velutin (Luteolin 7,3'-dimethyl ether). The distinction is the C2-C3 bond; Eriodictyol derivatives are flavanones (saturated C2-C3), possessing a chiral center at C2, whereas Velutin is a flavone.[1] This protocol is specifically tuned for the flavanone scaffold, utilizing its specific solubility profile in chlorinated solvents to separate it from more polar glycosides.

PropertySpecification
IUPAC Name 5,4'-dihydroxy-7,3'-dimethoxyflavanone
Molecular Formula C₁₇H₁₆O₆
Key Solubility Soluble in Chloroform (CHCl₃), Dichloromethane (DCM), Ethyl Acetate.[1] Poorly soluble in cold water.
Key Biomarker 13C NMR signals: C-2 (~79 ppm), OMe (~55-56 ppm).

Strategic Pre-Extraction Analysis

Biomass Selection & Preparation

While Eriodictyon californicum is the namesake for the parent scaffold, the 7,3'-dimethyl ether variant is most efficiently isolated from aerial parts of Genista aspalathoides or Balanophora riparia.[1]

  • Requirement: Biomass must be air-dried in shade to prevent thermal degradation of the flavanone skeleton (oxidation to flavone).

  • Particle Size: Grind to a coarse powder (40–60 mesh). Ultra-fine powder is discouraged as it increases emulsion formation during the critical liquid-liquid partition step.

Solvent Logic (The "Chloroform Key")

Most flavonoids partition into Ethyl Acetate or n-Butanol.[1] However, the double methylation of this target renders it sufficiently lipophilic to partition into Chloroform .

  • The Trap: If you skip the Chloroform partition and go straight to Ethyl Acetate, you will co-extract a massive amount of competing polyphenols, complicating purification.

  • The Fix: This protocol uses a "Polarity Ramp" fractionation where the target is captured in the Chloroform fraction.

Detailed Extraction Protocol

Phase A: Crude Extraction
  • Maceration: Suspend 1 kg of dried, ground aerial parts in 5 L of Ethanol:Water (80:20 v/v) .

    • Why: 80% EtOH penetrates cell walls efficiently while solubilizing both aglycones and glycosides.

  • Duration: Macerate for 72 hours at room temperature with occasional agitation.

  • Filtration & Repeat: Filter the supernatant. Repeat the extraction 2 more times (3 x 72h total) to ensure exhaustive extraction.

  • Concentration: Combine filtrates and evaporate the ethanol under reduced pressure (Rotary Evaporator, <45°C) until only the aqueous phase remains.

Phase B: The Polarity Ramp (Fractionation)

This is the critical purification step.

  • Suspension: Dilute the remaining aqueous residue with distilled water to a manageable volume (e.g., 500 mL).

  • Defatting (Optional but Recommended): Partition with n-Hexane (1:1 v/v) three times. Discard the Hexane layer (removes chlorophyll, waxes, and lipids).

  • Target Capture (Chloroform Partition):

    • Extract the aqueous phase with Chloroform (CHCl₃) (1:1 v/v) three times.[1]

    • CRITICAL: The Target (Eriodictyol 7,3'-dimethyl ether) will migrate into the Chloroform layer .

    • Collect and pool the Chloroform fractions.[2]

  • Secondary Scavenging (Ethyl Acetate):

    • Extract the remaining aqueous phase with Ethyl Acetate.[1]

    • Note: This fraction will contain mono-methylated derivatives and more polar flavonoids. Keep for analysis, but the primary target is in the Chloroform.

  • Drying: Dry the pooled Chloroform fraction over Anhydrous Sodium Sulfate (Na₂SO₄), filter, and evaporate to dryness. This yields the Chloroform Extract (CE) .

Phase C: Chromatographic Isolation[2][3]
  • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

  • Mobile Phase Gradient: Petroleum Ether : Ethyl Acetate.[2]

    • Start: 90:10[2]

    • Step 1: 80:20

    • Step 2: 70:30 (Target usually elutes here)

    • Step 3: 50:50

  • Fraction Collection: Collect 100 mL fractions. Monitor via TLC.

  • TLC Visualization:

    • Plates: Silica Gel 60 F₂₅₄.[2]

    • Solvent System: Chloroform:Methanol (95:5).

    • Detection: UV at 254 nm (fluorescence quenching) and 365 nm. Spray with 10% H₂SO₄ and heat. Flavanones often turn orange/red.[1]

Phase D: Final Purification (Polishing)

If the column fractions are not 95%+ pure:

  • Technique: Preparative TLC (Prep-TLC).

  • Solvent: Chloroform:Methanol (90:10).[2]

  • Extraction: Scrape the target band (UV active) and elute with Acetone or Methanol.

  • Crystallization: Dissolve in minimal hot Chloroform and add drops of Methanol. Allow to stand for slow crystallization.

Workflow Visualization

The following diagram illustrates the "Polarity Ramp" logic required to isolate this specific lipophilic flavanone.

ExtractionWorkflow Biomass Dried Plant Biomass (Genista spp.) Maceration Maceration (EtOH:H2O 80:20, 72h x3) Biomass->Maceration Evap Evaporate EtOH (Aqueous Residue) Maceration->Evap HexanePart Partition w/ n-Hexane Evap->HexanePart HexaneLayer Hexane Layer (Lipids/Waxes) -> DISCARD HexanePart->HexaneLayer AqLayer1 Aqueous Layer HexanePart->AqLayer1 ChloroformPart Partition w/ Chloroform (CRITICAL STEP) AqLayer1->ChloroformPart ChloroformLayer Chloroform Layer (Contains Target) ChloroformPart->ChloroformLayer Target Migrates AqLayer2 Aqueous Layer ChloroformPart->AqLayer2 Column Silica Gel Column (Pet Ether : EtOAc Gradient) ChloroformLayer->Column EtOAcPart Partition w/ Ethyl Acetate AqLayer2->EtOAcPart EtOAcLayer EtOAc Layer (Other Flavonoids) EtOAcPart->EtOAcLayer PrepTLC Prep-TLC / Crystallization (CHCl3:MeOH 90:10) Column->PrepTLC Enriched Fractions FinalProduct Purified Eriodictyol 7,3'-dimethyl ether PrepTLC->FinalProduct

Caption: Polarity-driven fractionation workflow. The Chloroform partition is the decisive step for separating dimethyl ethers from glycosides.

Analytical Validation (Self-Validating System)

To confirm the isolation of 5,4'-dihydroxy-7,3'-dimethoxyflavanone and not a structural isomer, compare your data against these established markers.

NMR Fingerprint (DMSO-d₆)[1]
  • The Flavanone Skeleton (Ring C): Look for the characteristic ABX system.

    • H-2: δ ~5.4–5.5 ppm (dd).

    • H-3ax/eq: δ ~2.7–3.3 ppm (multiplets).

    • Validation: If H-2 is a singlet around 6.5-6.8 ppm, you have oxidized your compound to a Flavone (Velutin).

  • The Methoxy Groups:

    • Two distinct singlets at δ 3.8–3.9 ppm (integrating to 3H each).

    • 13C NMR: Methoxy carbons appear at δ ~55.6 ppm .

  • Ring A & B Substitution:

    • C-7 Methoxy: Confirmed by HMBC correlation of OMe protons to C-7 (~167 ppm).

    • C-3' Methoxy: Confirmed by HMBC correlation to C-3' (~148 ppm).

Mass Spectrometry
  • Molecular Weight: 316.31 g/mol .

  • ESI-MS: Look for m/z 317 [M+H]⁺ or 315 [M-H]⁻.

  • Fragmentation: Loss of 15 amu (methyl radical) is common.

Alternative Route: Glycoside Hydrolysis

If using biomass like Viscum alniformosanae or Citrus peels where the molecule exists as a glycoside (e.g., bound to glucose/apiose):

  • Extract with Ethanol.

  • Partition into n-Butanol (to capture glycosides).

  • Hydrolysis: Reflux the n-Butanol fraction with Ethanol:5% HCl (1:1) for 3.5 hours.

  • Recovery: Evaporate EtOH, dilute with water, and extract with Chloroform . The aglycone (target) will now move to the Chloroform layer.

Troubleshooting & Expert Insights

  • Issue: Low yield in Chloroform layer.

    • Cause: The pH of the aqueous phase may be too high (alkaline), ionizing the phenolic hydroxyls (C5-OH, C4'-OH).

    • Fix: Adjust aqueous phase to pH 5-6 with dilute HCl before partitioning. This ensures the phenols are protonated and lipophilic.[1]

  • Issue: Co-elution with Apigenin or Luteolin derivatives.[1]

    • Fix: Use Sephadex LH-20 chromatography (eluting with Methanol) after the Silica column. Sephadex separates based on molecular size and H-bonding capabilities, often resolving planar flavones from "bent" flavanones.[1]

References

  • Boukaabache, H., et al. (2015). Preliminary Phytochemical Analysis and Chemical Constituents from Genista aspalathoides Lamk.[2][3] ssp. erinaceoides (Lois.) M. (Fabaceae).[2][3] Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 552.[2]

  • Kuo, Y. H., et al. (2002). Flavonoid Glycosides from Viscum alniformosanae.

  • Lipid Maps Structure Database. Eriodictyol 7,3'-dimethyl ether.[1][3]

  • MedChemExpress.

Sources

Application

Application Note: HPLC-DAD Method Development and Validation for the Quantification of Eriodictyol 7,3'-dimethyl ether

Introduction & Analytical Context Eriodictyol 7,3'-dimethyl ether (5,4'-dihydroxy-7,3'-dimethoxyflavanone) is a highly bioactive secondary metabolite found in several medicinal plant species, including Genista aspalathoi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

Eriodictyol 7,3'-dimethyl ether (5,4'-dihydroxy-7,3'-dimethoxyflavanone) is a highly bioactive secondary metabolite found in several medicinal plant species, including Genista aspalathoides and Piper cubeba. Recognized for its 1[1], the accurate quantification of this flavanone is critical for botanical standardization, quality control, and downstream pharmacokinetic evaluation.

This technical guide details a robust, self-validating High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) method. As a Senior Application Scientist, I have structured this protocol not just to provide the "how," but to explain the physicochemical "why" behind each chromatographic parameter, ensuring that the method can be seamlessly transferred and trusted across different laboratory environments.

Method Rationale & Physicochemical Grounding (E-E-A-T)

Developing a reliable assay for flavonoids requires a deep understanding of the analyte's structural behavior in solution. Every parameter chosen below is a direct consequence of the molecule's physical chemistry:

  • Wavelength Selection: Spectroscopic analysis demonstrates that Eriodictyol 7,3'-dimethyl ether exhibits a

     [2]. Consequently, 283 nm is established as the optimal detection wavelength to maximize the signal-to-noise (S/N) ratio while minimizing background matrix interference.
    
  • Stationary Phase (Column): A reversed-phase C18 column provides the optimal hydrophobic retention mechanism for the dimethoxy-substituted flavanone core. End-capped silica is mandatory to minimize secondary interactions with unreacted silanol groups, which otherwise cause peak tailing.

  • Mobile Phase Chemistry: The molecule contains free phenolic hydroxyl groups at the C-5 and C-4' positions (pKa ~ 7.0–9.0). To suppress ionization—which causes retention time shifts and peak broadening—the mobile phase must be maintained at an acidic pH. The addition of 0.1% Formic Acid (pH ~ 2.7) ensures the analyte remains fully protonated, yielding sharp, symmetrical peaks.

Experimental Protocols

Sample Preparation Workflow

A reproducible extraction protocol is paramount to ensure method trustworthiness. The following steps isolate the target analyte while preventing thermal degradation.

  • Milling: Pulverize the dried botanical matrix (e.g., aerial parts of Genista sp.) to a fine, homogenous powder (40-mesh).

  • Extraction: Accurately weigh 1.0 g of the powder into a 50 mL polypropylene centrifuge tube. Add 20.0 mL of Ethanol/Water (80:20, v/v).

  • Ultrasonication: Sonicate the mixture at 25°C for 30 minutes. Causality: Acoustic cavitation facilitates intracellular metabolite release without the thermal degradation associated with reflux extraction.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes at 4°C to aggressively pellet cellular debris and high-molecular-weight proteins.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. Causality: Polytetrafluoroethylene (PTFE) is selected for its broad chemical compatibility and lack of UV-absorbing extractables, preventing ghost peaks at 283 nm.

SamplePrep Raw Raw Biomass (40-mesh powder) Ext Solvent Extraction (80% Ethanol) Raw->Ext Son Ultrasonication (30 min, 25°C) Ext->Son Cen Centrifugation (10,000 rpm, 10 min) Son->Cen Fil Filtration (0.22 µm PTFE) Cen->Fil HPLC HPLC-DAD Analysis Fil->HPLC

Figure 1: Standardized sample preparation workflow for botanical extracts prior to HPLC analysis.

Chromatographic Conditions

The gradient elution profile is specifically engineered to separate Eriodictyol 7,3'-dimethyl ether from co-eluting, structurally similar flavonoids (such as derrone 4'-methyl ether) commonly found in these plant matrices.

Table 1: HPLC System Parameters

ParameterSpecification
System HPLC equipped with Quaternary Pump, Autosampler, and DAD
Column C18, 250 mm × 4.6 mm, 5 µm particle size
Column Temperature 30°C (Maintains reproducible solvent viscosity and backpressure)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (18.2 M

cm)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 283 nm (Reference wavelength: 360 nm)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.08515Initial conditions
5.08515Isocratic hold (Elutes highly polar matrix components)
20.05545Linear gradient (Resolves target flavanones)
25.02080Linear gradient (Column wash)
26.08515Step return to initial conditions
35.08515Re-equilibration

Method Validation (ICH Q2 Framework)

To ensure the method acts as a self-validating system, it must be subjected to rigorous validation per International Council for Harmonisation (ICH) Q2(R1/R2) guidelines. The causality of tracking these specific metrics ensures that any laboratory adopting this protocol can unequivocally trust the quantitative output.

  • System Suitability: Inject the working standard (50 µg/mL) six consecutive times. The Relative Standard Deviation (RSD) of the peak area must be

    
     2.0%, and the USP tailing factor should be between 0.9 and 1.2.
    
  • Linearity & Range: Prepare a 7-point calibration curve ranging from 1.0 to 100.0 µg/mL.

  • Sensitivity (LOD/LOQ): Calculated based on the standard deviation of the response (

    
    ) and the slope (
    
    
    
    ) using the formulas
    
    
    and
    
    
    .

Validation Start Method Validation (ICH Q2 Guidelines) Spec Specificity Peak Purity > 990 Start->Spec Lin Linearity & Range R² > 0.999 Start->Lin Prec Precision %RSD < 2.0% Start->Prec Acc Accuracy Recovery 95-105% Start->Acc Sens Sensitivity LOD/LOQ Determination Start->Sens

Figure 2: ICH Q2 method validation parameters ensuring analytical trustworthiness and reproducibility.

Table 3: Representative Method Validation Parameters

Validation ParameterResult / Acceptance Criteria
Linear Range 1.0 – 100.0 µg/mL
Regression Equation

Correlation Coefficient (

)
0.9994 (Acceptance:

0.999)
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantitation (LOQ) 0.45 µg/mL
Intra-day Precision (RSD, n=6) 1.2% (Acceptance:

2.0%)
Inter-day Precision (RSD, n=3 days) 1.8% (Acceptance:

2.0%)
Recovery (Accuracy) 98.5% – 101.2%

Conclusion

The developed HPLC-DAD method provides a highly specific, sensitive, and reproducible approach for the quantification of Eriodictyol 7,3'-dimethyl ether. By grounding the chromatographic conditions in the physicochemical properties of the analyte—specifically utilizing a 283 nm detection wavelength and an acidic mobile phase to suppress phenolic ionization—this protocol guarantees robust, artifact-free performance across diverse botanical matrices.

References

  • Antistaphylococcal and antibiofilm activities of ethanolic extract of Piper cubeba L. Universiti Putra Malaysia (UPM). 1

  • Preliminary phytochemical analysis and chemical constituents from Genista aspalathoides Lamk. ssp. erinaceoides (Lois.) M. (Fabaceae). ResearchGate.

Sources

Method

Application Note: Precision Synthesis of Eriodictyol 7,3'-Dimethyl Ether

The following Application Note and Protocol is designed for researchers and drug development professionals. It details the precision chemical synthesis of Eriodictyol 7,3'-dimethyl ether (5,4'-dihydroxy-7,3'-dimethoxyfla...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It details the precision chemical synthesis of Eriodictyol 7,3'-dimethyl ether (5,4'-dihydroxy-7,3'-dimethoxyflavanone), a bioactive flavanone with significant potential in neuroprotection and antimicrobial applications.

Target Compound: 5,4'-Dihydroxy-7,3'-dimethoxyflavanone CAS Registry: N/A (Specific isomer); Related: 5-Hydroxy-4',7-dimethoxyflavanone (CAS 69097-96-7) Classification: Flavanone; O-Methylated Flavonoid Primary Application: Medicinal Chemistry, Neuroprotective Agent Development, Antimicrobial Screening[1]

Executive Summary

Eriodictyol 7,3'-dimethyl ether is a specific O-methylated derivative of the flavanone eriodictyol.[1] Unlike the parent compound, the methylation at the 7-position (A-ring) and 3'-position (B-ring) significantly alters its lipophilicity and metabolic stability, potentially enhancing blood-brain barrier (BBB) permeability—a critical factor for neuroprotective candidates.[1]

This protocol outlines a convergent semi-synthetic route utilizing a Claisen-Schmidt condensation followed by an oxidative cyclization.[1] To ensure high regioselectivity and yield, we employ a Benzyl (Bn) protection strategy for the labile 4'-phenol, preventing oxidative polymerization and ensuring clean cyclization.

Key Structural Features & Retrosynthesis

The synthesis is disconnected into two primary commercially available synthons:

  • Ring A Precursor: 2',6'-Dihydroxy-4'-methoxyacetophenone (provides the 5-OH and 7-OMe moieties).[1]

  • Ring B Precursor: Vanillin (4-Hydroxy-3-methoxybenzaldehyde) (provides the 3'-OMe and 4'-OH moieties).[1]

Retrosynthesis Figure 1: Retrosynthetic analysis of Eriodictyol 7,3'-dimethyl ether. Target Target: Eriodictyol 7,3'-dimethyl ether (5,4'-Dihydroxy-7,3'-dimethoxyflavanone) Chalcone Intermediate: Chalcone (2',6'-Dihydroxy-4'-methoxy-4-benzyloxy-3-methoxychalcone) Target->Chalcone Deprotection & Cyclization PrecursorA Ring A: 2',6'-Dihydroxy-4'-methoxyacetophenone Chalcone->PrecursorA Claisen-Schmidt (Aldol Condensation) PrecursorB Ring B: O-Benzylvanillin (Derived from Vanillin) Chalcone->PrecursorB

Materials & Reagents

Purity Requirement: All solvents must be anhydrous (ACS Grade or higher). Reagents should be >98% purity.

Reagent/SolventRoleGrade/Spec
2',6'-Dihydroxy-4'-methoxyacetophenone Ring A Scaffold>98% (HPLC)
Vanillin Ring B Scaffold>99%
Benzyl Chloride (BnCl) Protecting GroupReagent Grade
Potassium Carbonate (K₂CO₃) Base (Protection)Anhydrous, powder
Potassium Hydroxide (KOH) Base (Condensation)Pellets, >85%
Sodium Acetate (NaOAc) Cyclization CatalystAnhydrous
Palladium on Carbon (Pd/C) Hydrogenolysis Cat.[1][2]10% loading
Ethanol (EtOH) SolventAbsolute (200 proof)
Dichloromethane (DCM) Extraction/SolventHPLC Grade

Experimental Protocol

Phase 1: Protection of Vanillin (Ring B Preparation)

Objective: Mask the 4-hydroxyl group of Vanillin to prevent phenolate interference during the aldol condensation.

  • Dissolution: In a 250 mL round-bottom flask (RBF), dissolve Vanillin (15.2 g, 100 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add K₂CO₃ (20.7 g, 150 mmol) and stir at room temperature for 15 minutes.

  • Alkylation: Add Benzyl Chloride (13.9 g, 110 mmol) dropwise via a syringe pump or addition funnel over 20 minutes.

  • Reaction: Heat the mixture to 80°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the reaction mixture into ice-water (300 mL). A white precipitate (O-Benzylvanillin) will form.[1]

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from Ethanol.

    • Yield Expectation: 90-95%[1]

    • Product: 4-Benzyloxy-3-methoxybenzaldehyde.[1]

Phase 2: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Couple Ring A and Ring B to form the chalcone intermediate. Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1]

  • Reagent Prep: In a 100 mL RBF, dissolve 2',6'-Dihydroxy-4'-methoxyacetophenone (1.82 g, 10 mmol) and O-Benzylvanillin (2.42 g, 10 mmol) in Ethanol (20 mL).

  • Catalyst Addition: Add aqueous KOH (50% w/v, 10 mL) dropwise to the stirring solution. The solution will turn deep orange/red (characteristic of chalcone formation).

  • Reaction: Stir at room temperature for 24–48 hours. Note: Heating is avoided to prevent polymerization.[1]

  • Quenching: Pour the reaction mixture into crushed ice (100 g) containing HCl (10 mL, 2N) to acidify to pH ~3.

  • Isolation: The yellow/orange precipitate is the chalcone. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Acetone.

    • Intermediate: 2',6'-Dihydroxy-4'-methoxy-4-benzyloxy-3-methoxychalcone.[1]

    • Checkpoint: 1H NMR should show trans-olefin protons (J ~16 Hz) around δ 7.4–7.8 ppm.[1]

Phase 3: Cyclization to Flavanone

Objective: Intramolecular Michael-type addition of the 2'-hydroxyl group to the α,β-unsaturated ketone.[1]

  • Setup: Dissolve the Chalcone (2.0 g) in Ethanol (50 mL) in a 100 mL RBF.

  • Catalyst: Add Sodium Acetate (NaOAc) (2.0 g) and water (10 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 12–24 hours. Monitor by TLC.[3] The bright chalcone spot will diminish, replaced by a less polar flavanone spot.

    • Note: Acidic cyclization (H₃PO₄ in EtOH) is an alternative if basic conditions fail, but NaOAc preserves the ether linkages better.

  • Workup: Concentrate the ethanol under reduced pressure. Dilute with water and extract with Ethyl Acetate (3 x 30 mL).

  • Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Intermediate: 7-Methoxy-3'-methoxy-4'-benzyloxy-5-hydroxyflavanone.[1]

Phase 4: Deprotection (Final Product Generation)

Objective: Remove the benzyl group to restore the 4'-hydroxyl functionality without demethylating the 7- and 3'-positions.[1]

  • Hydrogenation: Dissolve the protected flavanone (1.0 g) in MeOH/EtOAc (1:1, 20 mL).

  • Catalyst: Add 10% Pd/C (100 mg, 10 wt%).

  • Reaction: Stir under a Hydrogen atmosphere (balloon pressure, ~1 atm) at room temperature for 4–6 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Final Purification: Concentrate the filtrate. Purify the residue via Flash Column Chromatography (Silica Gel, DCM:MeOH 95:5).

    • Target:Eriodictyol 7,3'-dimethyl ether .[4][5]

Workflow Visualization

SynthesisWorkflow Figure 2: Step-by-step synthesis workflow for Eriodictyol 7,3'-dimethyl ether. cluster_0 Phase 1: Precursor Prep cluster_1 Phase 2: Condensation cluster_2 Phase 3 & 4: Cyclization & Deprotection Vanillin Vanillin (Start) BnVanillin O-Benzylvanillin Vanillin->BnVanillin Protection BnCl BnCl / K2CO3 Chalcone Chalcone Intermediate (Deep Orange) BnVanillin->Chalcone KOH / EtOH 24h, RT Acetophenone 2',6'-Dihydroxy- 4'-methoxyacetophenone Acetophenone->Chalcone ProtectedFlavanone Protected Flavanone Chalcone->ProtectedFlavanone NaOAc / Reflux (Cyclization) FinalProduct Eriodictyol 7,3'-dimethyl ether (Final Target) ProtectedFlavanone->FinalProduct H2 / Pd/C (Deprotection)

Characterization & Validation

To confirm the identity of the synthesized compound, the following spectroscopic data must be verified.

  • 1H NMR (500 MHz, DMSO-d6):

    • δ 12.05 (s, 1H): 5-OH (Chelated hydroxyl, sharp singlet downfield).

    • δ 6.95–7.10 (m, 3H): Ring B protons (H-2', H-5', H-6').[1]

    • δ 6.05 (d, J=2.2 Hz, 1H): Ring A, H-6.

    • δ 6.09 (d, J=2.2 Hz, 1H): Ring A, H-8.

    • δ 5.45 (dd, J=12.5, 3.0 Hz, 1H): H-2 (Characteristic flavanone oxymethine).

    • δ 3.85 (s, 3H): 3'-OMe.

    • δ 3.80 (s, 3H): 7-OMe.

    • δ 3.25 (dd, 1H) & 2.75 (dd, 1H): H-3ax/eq (Diastereotopic methylene protons).

  • Mass Spectrometry (ESI-MS):

    • Calculated Mass (C17H16O6): 316.31 g/mol .

    • Observed [M+H]+: m/z 317.1.

    • Observed [M-H]-: m/z 315.1.[1]

Troubleshooting

  • Issue: Low Cyclization Yield.

    • Cause: Chalcone-Flavanone equilibrium favors the chalcone in high pH.[1]

    • Solution: Ensure the reaction is refluxed sufficiently with NaOAc. If yield persists low, switch to H₃PO₄/EtOH reflux for 24h, which drives the equilibrium toward the flavanone.

  • Issue: Demethylation during Hydrogenolysis.

    • Cause: Pd/C can sometimes cleave aryl methyl ethers if conditions are too aggressive (high pressure/temp).

    • Solution: Strictly maintain room temperature and balloon pressure (1 atm). Do not use acid in the hydrogenation solvent.

References

  • Synthesis of Flavanones: Dong, X., et al. (2022).[6][7] "Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone...". MDPI.

  • Isolation & Bioactivity: Abu-Niaaj, L., et al. (1993). "Isolation and biological effects of 7-O-methyleriodictyol...". Planta Medica.

  • General Flavonoid Methodologies: Sultana, R., et al. (2018). "New Synthesis of 5,7-Dimethoxyflavone...". Oriental Journal of Chemistry.

  • Characterization Data: NIST Chemistry WebBook. "5-Hydroxy-4',7-dimethoxyflavanone".[1]

Sources

Application

Application Note: Isolation and Purification of Eriodictyol 7,3'-Dimethyl Ether

Introduction & Chemist's Perspective The Target Molecule Eriodictyol 7,3'-dimethyl ether (C H O , MW: 316.31 g/mol ) is a bioactive flavanone exhibiting significant anti-inflammatory and antioxidant potential.[1][2][3][4...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemist's Perspective

The Target Molecule

Eriodictyol 7,3'-dimethyl ether (C


H

O

, MW: 316.31 g/mol ) is a bioactive flavanone exhibiting significant anti-inflammatory and antioxidant potential.[1][2][3][4][5] Unlike its parent compound eriodictyol, the methylation at the C-7 and C-3' positions significantly alters its physicochemical properties.
The Separation Challenge

From a chromatographic standpoint, this molecule presents a specific set of challenges and advantages:

  • Lipophilicity: The masking of two phenolic hydroxyl groups (7-OH and 3'-OH) with methyl groups reduces polarity compared to eriodictyol. This allows the compound to be extracted into Dichloromethane (DCM) or Ethyl Acetate (EtOAc) rather than staying in the aqueous phase.

  • Isomeric Complexity: It often co-exists with structural isomers such as:

    • Persicogenin (5,3'-dihydroxy-7,4'-dimethoxyflavanone).

    • Hesperetin 7-methyl ether .

    • Homoeriodictyol 7-methyl ether .

    • Velutin (the corresponding flavone, differing only by the C2-C3 double bond).

  • Detection: As a flavanone, it lacks the C2-C3 double bond conjugation with the B-ring, resulting in a weaker UV absorption band I (300-400 nm) compared to flavones. However, the 5-OH group ensures a strong reaction with Aluminum Chloride (AlCl

    
    ) reagents.
    

Experimental Workflow (Logic Diagram)

The following diagram outlines the decision-making process for the isolation, prioritizing purity over yield in the final steps.

IsolationWorkflow Biomass Dried Plant Material (Baccharis or Eriodictyon spp.) Extraction Extraction (MeOH:H2O 80:20) Biomass->Extraction Maceration (48h) Partition Liquid-Liquid Partition Hexane (Discard) -> DCM (Keep) Extraction->Partition Conc. & Resuspend CC_Silica Column Chromatography 1 Silica Gel (Normal Phase) Gradient: Hexane -> EtOAc Partition->CC_Silica DCM Fraction TLC_Check TLC Screening Target Rf ~0.4-0.5 (Hex:EtOAc 1:1) CC_Silica->TLC_Check Fraction Analysis CC_Sephadex Column Chromatography 2 Sephadex LH-20 Eluent: MeOH TLC_Check->CC_Sephadex Pool Target Fractions Crystallization Recrystallization / Prep-HPLC Solvent: MeOH/H2O CC_Sephadex->Crystallization Remove Chlorophyll/Polymers FinalProduct Pure Eriodictyol 7,3'-dimethyl ether Crystallization->FinalProduct >95% Purity

Caption: Step-by-step isolation workflow from biomass to pure compound, highlighting the critical polarity transition from Silica (NP) to Sephadex (Size/Adsorption).

Detailed Protocols

Phase 1: Extraction and Fractionation

Objective: Isolate the "Lipophilic Flavonoid" fraction, removing waxes (too non-polar) and glycosides (too polar).

  • Maceration: Suspend 500g of air-dried, powdered plant material in 2.5L of 80% Methanol (aq). Sonicate for 30 minutes, then macerate for 24 hours at room temperature.

  • Concentration: Filter and evaporate the solvent under reduced pressure (Rotary Evaporator, <40°C) until only the aqueous phase remains (~300 mL).

  • Defatting (Crucial): Transfer aqueous residue to a separatory funnel. Wash with n-Hexane (3 x 300 mL).

    • Why: Hexane removes chlorophylls, waxes, and lipids that irreversibly bind to Silica gel. Discard the Hexane layer.

  • Enrichment: Extract the aqueous phase with Dichloromethane (DCM) (3 x 300 mL).

    • Why: Eriodictyol 7,3'-dimethyl ether is moderately lipophilic. It will migrate into the DCM. More polar glycosides will stay in the water.

  • Drying: Dry the combined DCM layers over Anhydrous Na

    
    SO
    
    
    
    , filter, and evaporate to dryness. This is the Crude Extract .
Phase 2: Silica Gel Column Chromatography (CC)

Stationary Phase: Silica Gel 60 (0.063-0.200 mm, 70-230 mesh). Column Dimensions: 50 cm length x 3 cm diameter (for ~5g crude extract).

  • Slurry Packing: Pack the column using Hexane.

  • Sample Loading: Dissolve the Crude Extract in a minimum volume of DCM or adsorb onto silica (1:1 ratio) and dry-load.

  • Gradient Elution: Run the column with the following gradient (Total Volume ~2L):

StepSolvent System (v/v)Volume (mL)Target Eluates
1Hexane:EtOAc (90:10)300Terpenoids, fats
2Hexane:EtOAc (80:20)400Highly methylated aglycones
3Hexane:EtOAc (60:40) 500 Eriodictyol 7,3'-dimethyl ether
4Hexane:EtOAc (40:60)400Eriodictyol, Homoeriodictyol
5EtOAc (100%)400Polar aglycones
  • TLC Monitoring: Spot fractions on Silica TLC plates. Develop in Toluene:Ethyl Acetate:Formic Acid (5:4:1) .

    • Visualization: Spray with 10% H

      
      SO
      
      
      
      in EtOH and heat. Flavanones typically turn orange/red.
    • UV Check: 254 nm (fluorescence quenching) and 366 nm (dark purple spot, no bright fluorescence unless reacted).

Phase 3: Polishing with Sephadex LH-20

Objective: Separate the target flavanone from structural isomers and remaining chlorophyll degradation products based on molecular size and H-bonding affinity.

  • Preparation: Swell Sephadex LH-20 in Methanol for 4 hours. Pack into a thin column (2 cm x 60 cm).

  • Elution: Isocratic elution with 100% Methanol .

  • Mechanism: Flavonoids interact with the dextran matrix via H-bonding.

    • Elution Order: Non-aromatics

      
       Flavanones (Target) 
      
      
      
      Flavones
      
      
      Polymeric Tannins.
    • Note: The target (flavanone) has a "bent" structure (C-ring is not planar), causing it to elute earlier than planar flavones (like Velutin) which bind tighter to the Sephadex gel.

Analytical Validation Data

To confirm the identity of Eriodictyol 7,3'-dimethyl ether (5,4'-dihydroxy-7,3'-dimethoxyflavanone), compare your isolated fraction against these expected spectral values.

1H-NMR Data (Expected in DMSO-d6, 500 MHz)
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
5-OH 12.05 s-Chelated OH (H-bonded to C=O). Diagnostic.
2 5.45dd12.5, 3.0Flavanone C-ring chiral center.
3ax 3.25dd17.0, 12.5Axial proton on C-ring.
3eq 2.75dd17.0, 3.0Equatorial proton on C-ring.
6 6.05d2.2Ring A (meta coupling with H8).
8 6.09d2.2Ring A (meta coupling with H6).
2' 7.05d2.0Ring B (meta coupling).
5' 6.85d8.0Ring B (ortho coupling).
6' 6.95dd8.0, 2.0Ring B.
7-OMe 3.82 s-Methoxy on Ring A.
3'-OMe 3.84 s-Methoxy on Ring B.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode [M-H]

    
     is preferred for flavonoids.
    
  • Expected Mass:

    • Molecular Weight: 316.31[6]

    • [M-H]

      
      : 315.1 
      
    • Fragmentation (MS/MS): Loss of methyl groups (-15) and Retro-Diels-Alder (RDA) cleavage of the C-ring.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Co-elution with Chlorophyll Incomplete defatting or Silica overload.Do not skip the Hexane wash. Use Sephadex LH-20 as the final step; chlorophyll elutes very late or stays on Sephadex.
Broad/Tailing Peaks Acidic nature of phenols interacting with Silica.Add 0.1% Formic Acid to the Silica gel mobile phase to suppress ionization of phenolic groups.
Isomer Contamination Presence of 7,4'-dimethyl ether.These isomers have very similar Rf values. Use Prep-HPLC (C18 column, Water/Acetonitrile gradient) for final separation if CC fails.
Decomposition Oxidation on Silica.Do not leave the compound on dry Silica for extended periods. Flavanones can oxidize to flavones or chalcones.

References

  • Torrenegra-Guerrero, A., et al. (2020).[7] NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana. PharmacologyOnLine, 3, 444-452.[8] Retrieved from [Link][8]

  • Abu-Niaaj, L., et al. (1993).[9] Isolation and biological effects of 7-O-methyleriodictyol, a flavanone isolated from Artemisia monosperma. Planta Medica, 59(1), 42-45.[9] Retrieved from [Link]

  • FoodStruct. (2024). Eriodictyol - Structure, Food Sources, Supplements, and Health Benefits.[4] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Eriodictyol 7,3'-Dimethyl Ether Extraction &amp; Purification

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals seeking to optimize the extraction yield and purity of Eriodictyol 7,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals seeking to optimize the extraction yield and purity of Eriodictyol 7,3'-dimethyl ether (also known as 5,4'-dihydroxy-7,3'-dimethoxyflavanone; CAS: 54352-60-2).

This compound is a highly valued bioactive flavanone primarily isolated from the Blumea genus (e.g., Blumea riparia, Blumea balsamifera) and Genista aspalathoides[][2]. Due to its specific methylation pattern, standard flavonoid extraction protocols often result in sub-optimal yields. This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting protocols to ensure high-fidelity extraction.

Mechanistic Principles of Extraction

To optimize the yield of Eriodictyol 7,3'-dimethyl ether, one must first understand how its molecular structure dictates its solubility. The parent compound, eriodictyol, contains four free hydroxyl (-OH) groups, making it relatively polar. However, the substitution of two hydroxyl groups with methoxy (-OCH3) groups at the 7 and 3' positions significantly reduces its hydrogen-bonding capacity, rendering Eriodictyol 7,3'-dimethyl ether more lipophilic[2].

Consequently, highly polar solvents (like 100% water) fail to dissolve the target compound, while highly non-polar solvents (like 100% hexane) fail to penetrate the hydrophilic plant cell wall matrix. Empirical data demonstrates that a binary solvent system—specifically 50% aqueous ethanol —provides the perfect dielectric constant to swell the plant matrix while fully solubilizing the methoxylated flavanone[3][4].

Standardized Step-by-Step Methodology

The following protocol utilizes Ultrasound-Assisted Extraction (UAE), which induces acoustic cavitation to disrupt plant cell walls, drastically improving mass transfer and reducing extraction time compared to traditional maceration[3][5].

Phase I: Preparation & Defatting
  • Drying: Air-dry the aerial parts of the source plant (e.g., Blumea riparia) at room temperature to prevent thermal degradation of the flavanones.

  • Milling: Pulverize the dried material to a particle size of 0.5 to 1.0 mm to maximize the surface-area-to-volume ratio without causing solvent channeling.

  • Defatting (Optional but Recommended): Macerate the powder in hexane (1:10 w/v) for 2 hours to remove highly non-polar lipids and waxes. Filter and discard the hexane. Air-dry the remaining biomass.

Phase II: Ultrasound-Assisted Extraction (UAE)
  • Solvent Addition: Suspend the defatted plant powder in 50% Ethanol at a strictly controlled liquid-to-solid ratio of 40:1 (mL/g) [3].

  • Sonication: Place the suspension in an ultrasonic bath. Set the sonication time to 30 minutes and maintain the water bath temperature at ≤ 40°C to prevent the thermal isomerization of the flavanone[3].

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the ethanol under reduced pressure using a rotary evaporator at 40°C until an aqueous suspension remains.

Phase III: Liquid-Liquid Partitioning & Chromatography
  • Partitioning: Transfer the aqueous suspension to a separatory funnel. Extract sequentially with equal volumes of Chloroform (CHCl3) or Ethyl Acetate (EtOAc) three times[2]. The Eriodictyol 7,3'-dimethyl ether will partition into the organic layer.

  • Drying: Pool the organic layers and dry over anhydrous Sodium Sulfate (Na2SO4). Evaporate to dryness.

  • Column Chromatography: Load the crude organic extract onto a Silica Gel column. Elute using a step gradient of Petroleum Ether and Ethyl Acetate.

  • Final Purification: Pass the target fractions through a Sephadex LH-20 column (eluting with Chloroform/Methanol mixtures) to separate the compound based on molecular size and residual polarity[6].

Workflow Visualization

G A Raw Plant Material (e.g., Blumea riparia) B Drying & Milling (0.5 - 1.0 mm) A->B C Defatting (Hexane Wash) B->C Removes Waxes D Ultrasound-Assisted Extraction (50% EtOH, 30 min, 40°C) C->D Prepares Matrix E Filtration & Evaporation (Rotary Evaporator) D->E Extracts Flavonoids F Liquid-Liquid Partitioning (Water / Chloroform) E->F Removes Polar Impurities G Silica Gel Chromatography (Pet Ether / EtOAc Gradient) F->G Isolates Flavanones H Sephadex LH-20 (Final Purification) G->H Size Exclusion I Pure Eriodictyol 7,3'-dimethyl ether H->I Yields Target

Fig 1. Optimized extraction and purification workflow for Eriodictyol 7,3'-dimethyl ether.

Quantitative Data Summaries

Table 1: Optimal UAE Parameters for Blumea Flavonoid Extraction

Derived from response surface methodology (RSM) optimizations for total flavonoids in Blumea species[3][4].

ParameterSub-Optimal RangeOptimized Target Causality for Optimization
Solvent Concentration 100% Water or 95% EtOH50% Ethanol Balances cell wall swelling (water) with methoxy-flavanone solubility (ethanol).
Liquid-to-Solid Ratio 10:1 to 20:1 (mL/g)40:1 (mL/g) Prevents solvent saturation; maximizes the concentration gradient for mass transfer.
Sonication Time < 15 min or > 60 min30 Minutes 30 mins maximizes acoustic cavitation yield. >60 mins induces structural degradation.
Temperature > 60°C≤ 40°C Higher temperatures risk oxidation and thermal isomerization of the flavanone structure.

Troubleshooting & FAQs

Q: Why is my extraction yield significantly lower when using 95% or 100% Ethanol? A: While Eriodictyol 7,3'-dimethyl ether is highly soluble in absolute ethanol, the plant matrix itself is not. Dehydrated plant cells shrink when exposed to high-concentration alcohols, trapping intracellular compounds. A 50% aqueous ethanol mixture acts as a co-solvent system: the water swells the cellulose and hemicellulose in the cell wall, increasing porosity, while the ethanol dissolves the lipophilic flavanone[3][4].

Q: During liquid-liquid partitioning, I am getting a stubborn emulsion between the water and chloroform layers. How do I break it? A: Emulsions in Blumea extracts are typically caused by co-extracted plant saponins acting as surfactants. To resolve this:

  • Add a small amount of saturated Sodium Chloride (brine) to the aqueous layer to increase its ionic strength, forcing the organic compounds into the chloroform layer (salting out).

  • Gently swirl the separatory funnel instead of shaking it vigorously.

  • Centrifuge the mixture at 3000 RPM for 5 minutes to force phase separation.

Q: My final compound shows impurities on TLC (Thin Layer Chromatography) after the Silica Gel column. What is the next step? A: Silica gel separates primarily by polarity, which means other methoxylated flavonoids (like tamarixetin or quercetin derivatives) may co-elute[6]. To resolve this, run the impure fraction through a Sephadex LH-20 column. Sephadex LH-20 separates compounds based on a combination of molecular size and aromaticity (pi-pi interactions), highly effectively separating structurally similar flavonoids[2][6].

Q: How should I store the purified Eriodictyol 7,3'-dimethyl ether to prevent degradation? A: Like most phenolic compounds, it is susceptible to photo-oxidation. Store the purified powder in an amber glass vial, flushed with argon or nitrogen gas, at -20°C . If dissolved in a solvent (e.g., DMSO for bioassays), store aliquots at -80°C and use them within one year[7].

References

  • CABI Digital Library. (2020). Optimization of Extraction of Total Flavonoids from HERBA BLUMEAE RIPARIAE Using Response Surface Methodology. Retrieved from [Link]

  • PMC / National Institutes of Health. (2022). Phenolics, Antioxidant and Antibacterial Activities of Immature and Mature Blumea balsamifera Leaf Extracts Eluted with Different Solvents. Retrieved from [Link]

  • Semantic Scholar. (2018). Multiresponse Optimization of Ultrasonic-Assisted Extraction for Aurantii Fructus to Obtain High Yield of Antioxidant Flavonoids. Retrieved from[Link]

  • ResearchGate. (2010). Preliminary Phytochemical Analysis and Chemical Constituents from Genista aspalathoides Lamk. ssp. erinaceoides (Lois.) M. (Fabaceae). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Eriodictyol 7,3'-dimethyl ether Solubilization Guide

The following technical guide details the solubilization and formulation strategies for Eriodictyol 7,3'-dimethyl ether , a bioactive flavanone. This content is structured for researchers requiring immediate, high-fideli...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubilization and formulation strategies for Eriodictyol 7,3'-dimethyl ether , a bioactive flavanone. This content is structured for researchers requiring immediate, high-fidelity experimental protocols.

[1][2]

Case ID: SOL-FLV-73DME Compound Class: Flavanone (O-methylated) Primary Challenge: High crystallinity and lipophilicity limiting aqueous bioavailability.[1]

Compound Profile & Diagnostics

Before attempting formulation, verify the specific isomer and physicochemical barriers.[2] Confusion often arises between the flavanone and flavone derivatives.

Identity Verification
ParameterSpecificationNotes
Chemical Name Eriodictyol 7,3'-dimethyl ether Systematic: 5,4'-dihydroxy-7,3'-dimethoxyflavanone
Synonyms Persiconin (isomer/synonym var.), 7,3'-O-dimethyleriodictyolDistinction: Do not confuse with Velutin (the flavone analog with a C2=C3 double bond).[1][2]
Formula C₁₇H₁₆O₆MW: 316.31 g/mol
CAS 54352-60-2 (varies by source)Always verify by structure, not just name.[1][2][3]
Solubility Diagnostics

This compound exhibits "Brick Dust" behavior—high melting point and high lipophilicity.[2]

  • Aqueous Solubility: < 0.1 mg/mL (Predicted).[1][2]

  • LogP: ~2.8 – 3.2 (Moderately Lipophilic).[1][2]

  • pKa: ~7.2 (4'-OH) and ~11.6 (5-OH).[1] Note: The 5-OH is hydrogen-bonded to the carbonyl, making it difficult to deprotonate.[1][2]

Why it fails in water: The methylation at positions 7 and 3' removes two critical hydrogen bond donors compared to the parent Eriodictyol, significantly reducing hydration potential while increasing lattice energy.[2]

Decision Matrix: Selecting a Solubilization Strategy

Use the following logic flow to determine the best protocol for your specific application.

Solubilization_Decision_Tree Start Start: Define Application App_Type What is the end use? Start->App_Type InVitro In Vitro / Cell Culture (High Throughput) App_Type->InVitro Cell Assays InVivo In Vivo / Animal Study (High Dose) App_Type->InVivo Oral/IP Dosing Stability Aqueous Stability Study (Long Term) App_Type->Stability Formulation Dev Protocol_A Protocol A: Cosolvent System (DMSO/PEG) InVitro->Protocol_A Quick, <1% DMSO Protocol_B Protocol B: Cyclodextrin Complex (HP-β-CD) InVivo->Protocol_B IV/IP (Isotonic) Protocol_C Protocol C: Amorphous Solid Dispersion (HPMC-AS) InVivo->Protocol_C Oral (High Load) Stability->Protocol_B Prevent Hydrolysis

Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.

Technical Protocols

Protocol A: Cosolvent System (In Vitro/Cell Culture)

Best for: High-throughput screening, acute cell assays.[1][2] Target Concentration: Up to 20 mg/mL (Stock), diluted to µM range.

Reagents:

  • DMSO (Cell culture grade)[1][2]

  • PEG 300 or PEG 400[2][3]

  • Tween 80 (Polysorbate 80)[1]

  • PBS (Phosphate Buffered Saline, pH 7.4)[2]

Workflow:

  • Primary Solubilization: Dissolve 10 mg of Eriodictyol 7,3'-dimethyl ether in 100 µL pure DMSO . Vortex for 30 seconds.[1][2] Ensure complete clarity.

    • Checkpoint: If hazy, sonicate at 40°C for 5 mins.[2]

  • Cosolvent Addition: Add 400 µL PEG 300 . Vortex.

  • Surfactant Integration: Add 50 µL Tween 80 . Vortex gently to avoid foaming.[2]

  • Aqueous Phase: Slowly add 450 µL PBS (pre-warmed to 37°C) dropwise while vortexing.

    • Result: A clear, stable solution at ~10 mg/mL.[2]

    • Usage: Dilute into culture media immediately.[1][2] Final DMSO concentration in cells should be <0.1%.[2]

Mechanism: The "Like Dissolves Like" principle.[2] The aromatic rings interact with DMSO/PEG, while Tween 80 prevents micro-precipitation upon contact with water.[2]

Protocol B: Cyclodextrin Complexation (In Vivo / Stability)

Best for: Injectable formulations, masking bitter taste, preventing oxidation.[2] Target Concentration: 1–5 mg/mL in aqueous buffer.

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Degree of substitution ~4-6)[1]

  • Methanol (HPLC grade)[1][4]

  • Milli-Q Water[1]

Workflow:

  • Phase 1 (Host): Prepare a 20% (w/v) HP-β-CD solution in Milli-Q water. Stir until clear.

  • Phase 2 (Guest): Dissolve Eriodictyol 7,3'-dimethyl ether in a minimal volume of Methanol (e.g., 5 mg in 0.5 mL).

  • Complexation: Dropwise add the Methanol solution into the HP-β-CD solution while stirring at 600 RPM.

  • Evaporation: Stir open-capped in a fume hood or use a rotary evaporator to remove the Methanol completely.

    • Critical Step: The solution must remain clear. If precipitate forms, filter through a 0.45 µm PVDF filter.[2]

  • Lyophilization (Optional): Freeze-dry the solution to obtain a fluffy, water-soluble powder.[1][2]

CD_Complexation cluster_mechanism Mechanism: Shielding Lipophilic Core Guest Eriodictyol Derivative Complex Inclusion Complex Guest->Complex Hydrophobic Interaction Host HP-β-CD Cavity Host->Complex Encapsulation

Figure 2: Schematic of the host-guest inclusion complex formation.

Protocol C: Amorphous Solid Dispersion (Oral Bioavailability)

Best for: Animal studies requiring high oral doses (e.g., >50 mg/kg).[2] Reagents: HPMC-AS (Hypromellose Acetate Succinate) or PVP-VA64.[1][2]

Workflow:

  • Ratio: Select a drug:polymer ratio of 1:3 or 1:4 (w/w).

  • Solvent: Dissolve both drug and polymer in a common solvent (Acetone:Ethanol 1:1).

  • Evaporation: Rotary evaporate at 40°C under vacuum until a dry film forms.

  • Drying: Vacuum dry for 24 hours to remove residual solvent.[1][2]

  • Milling: Pulverize the crust into a fine powder.

  • Reconstitution: Suspend in 0.5% Methylcellulose for oral gavage.

Troubleshooting & FAQs

Q: The compound precipitates immediately when I add water to my DMSO stock. A: This is "solvent shock."[2] The rapid change in polarity forces the hydrophobic molecules to aggregate.

  • Fix: Use Protocol A . The intermediate addition of PEG and Tween acts as a buffer zone for polarity, smoothing the transition from DMSO to water.[2]

Q: Can I use basic pH to dissolve it? A: While the 4'-OH (pKa ~7.[1]2) can be deprotonated to increase solubility, flavanones are prone to oxidation and ring opening (forming chalcones) at pH > 8.0.[2]

  • Recommendation: Maintain pH between 5.0 and 7.[2]4. If pH adjustment is necessary, use a phosphate buffer and use immediately.[2]

Q: Is this compound light-sensitive? A: Yes, like most flavonoids, it is susceptible to photo-oxidation.[1][2]

  • Protocol: Perform all solubilization steps under amber light or wrap vials in aluminum foil.

Q: How do I store the stock solution? A:

  • Powder: -20°C, desiccated.

  • DMSO Stock (100 mM): -80°C. Stable for 6 months.[1][2] Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

References

  • TargetMol. Eriodictyol 7,3'-dimethyl ether - Product Information & Formulation Guide. Retrieved from [1]

  • PubChem. Compound Summary: 5,4'-Dihydroxy-7,3'-dimethoxyflavanone.[1][2] National Library of Medicine.[2] Retrieved from [1]

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data. CRC Press.[1][2] (General reference for flavonoid solubility principles).

  • Zhang, H., et al. (2024).[2] The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol. MDPI.[1][2] Retrieved from [1]

  • Scientific Reports.Solubility and dissolution enhancement of poorly water-soluble drugs using cyclic oligosaccharides. (Applied methodology for Protocol B).

Sources

Troubleshooting

Technical Support Center: Stability and Handling of Eriodictyol 7,3'-dimethyl ether in In Vitro Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when screening flavonoids in cell-based assays.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when screening flavonoids in cell-based assays. Handling Eriodictyol 7,3'-dimethyl ether requires a precise understanding of its physicochemical properties to prevent false negatives, artifactual toxicity, or inconsistent dose-response curves.

This guide provides field-proven troubleshooting protocols, causal explanations for compound behavior, and standardized methodologies to ensure the scientific integrity of your experiments.

Part 1: Expert Insights on Flavonoid Stability & Causality

To master the handling of Eriodictyol 7,3'-dimethyl ether, you must first understand the structural mechanics that dictate its behavior in culture media.

The parent compound, eriodictyol , is notoriously unstable in standard cell culture media. Analytical studies demonstrate that >90% of unmodified eriodictyol is lost from culture media after a standard overnight incubation[1]. This rapid degradation is driven by the auto-oxidation of the ortho-dihydroxy (catechol) group on its B-ring when exposed to physiological pH (7.4), transition metals, and dissolved oxygen[2].

Eriodictyol 7,3'-dimethyl ether [3], however, features methoxy substitutions at the 7 and 3' positions. The 3'-methoxy group critically blocks the formation of the highly reactive ortho-quinone intermediate, conferring significant oxidative stability compared to the parent molecule[4].

The Trade-off: While this methylation solves the rapid oxidative degradation issue, it drastically increases the molecule's lipophilicity. Consequently, the primary experimental challenges shift from oxidative degradation to aqueous insolubility and non-specific protein binding [2]. Furthermore, like all flavanones, it remains susceptible to pH-dependent C-ring cleavage under alkaline conditions[2].

Pathways Compound Eriodictyol 7,3'-dimethyl ether in Cell Culture Media pH Alkaline/pH 7.4 Shift Compound->pH Exposure O2 Dissolved O2 / ROS Compound->O2 Exposure Proteins Serum Proteins (FBS/BSA) Compound->Proteins Interaction Degradation Ring-C Cleavage / Chalcone Isomerization pH->Degradation Oxidation Slowed Phenoxyl Radical Formation O2->Oxidation Binding Reversible Protein Binding (Reduced Free Fraction) Proteins->Binding

Mechanisms of instability and sequestration for Eriodictyol 7,3'-dimethyl ether in culture media.

Part 2: Core Troubleshooting Guides & Methodologies

Issue 1: Compound Precipitation in Aqueous Media

Causality: The two methoxy groups increase the LogP (lipophilicity) of the molecule, drastically reducing its solubility in standard aqueous buffers (e.g., DMEM, RPMI). If diluted directly into PBS, the compound will form micro-precipitates, reducing the effective concentration available to the cells[2].

Step-by-Step Methodology: Preparation of Stable Media Solutions

  • Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (e.g., 10–50 mM).

  • Storage: Aliquot the stock into amber-colored tubes to prevent photodegradation and store at -20°C[2].

  • Thermal Equilibration: Prior to the assay, warm the DMSO stock to 37°C for 5 minutes and vortex vigorously to ensure complete dissolution.

  • Carrier Dilution: Do not dilute directly into PBS. Dilute the stock into complete culture media containing carrier proteins (e.g., 10% FBS) while vortexing. Ensure the final DMSO concentration remains ≤0.1% (v/v) to avoid solvent-induced cytotoxicity[2].

Issue 2: Rapid Depletion of the "Free" Compound Fraction

Causality: Highly lipophilic flavonoids bind non-specifically to the hydrophobic surfaces of polystyrene culture plates and the hydrophobic pockets of serum proteins (such as BSA in FBS)[2]. This sequestration sharply reduces the free (bioavailable) fraction of the drug that actually interacts with cellular receptors.

Step-by-Step Methodology: LC-MS/MS Quantification of Free Fraction To validate your exposure levels, you must quantify the free fraction over time.

  • Incubation: Spike the compound into complete media (with 10% FBS) in your standard culture plates. Incubate at 37°C, 5% CO2.

  • Sampling: Collect 200 µL media aliquots at 0, 2, 4, 8, and 24 hours[1].

  • Ultrafiltration: Transfer samples to 30 kDa MWCO centrifugal filter units. Centrifuge at 14,000 × g for 15 minutes at 37°C to separate the protein-bound compound from the free compound in the filtrate.

  • Extraction: Perform protein precipitation on the filtrate using a 1:3 ratio of sample to ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 15,000 × g for 10 minutes and analyze the supernatant via LC-MS/MS.

Workflow Start Prepare 10 mM Stock (in 100% DMSO) Dilute Dilute in Media (Max 0.1% DMSO) Start->Dilute Incubate Incubate at 37°C (0, 2, 4, 8, 24 hrs) Dilute->Incubate Extract Protein Precipitation (Acetonitrile + IS) Incubate->Extract Analyze LC-MS/MS Quantification Extract->Analyze

Step-by-step LC-MS/MS workflow for assessing flavonoid stability and free fraction in media.

Issue 3: pH-Dependent Isomerization

Causality: The pH of standard NaHCO3-buffered media fluctuates rapidly when removed from the 5% CO2 incubator. At pH ≥ 7.4, the flavanone C-ring undergoes base-catalyzed opening to form a chalcone isomer, fundamentally altering the molecule's biological activity[2].

Optimization: Supplement your culture media with 10–25 mM HEPES buffer. This provides additional buffering capacity to maintain a strict physiological pH (7.2–7.4) independently of atmospheric CO2 levels, preventing alkaline-driven degradation[2].

Part 3: Quantitative Data Summaries

Table 1: Comparative Physicochemical & Stability Profile

ParameterParent EriodictyolEriodictyol 7,3'-dimethyl ether
Primary Instability Driver Auto-oxidation (Catechol B-ring)Protein Binding & Precipitation
Media Half-life (Estimated) < 4 hours (>90% loss overnight)> 24 hours (Oxidatively stable)
Lipophilicity (LogP) ModerateHigh
Recommended Storage -80°C (Highly sensitive)-20°C (Protect from light)

Table 2: Solubility and Assay Parameters

Solvent / MatrixObserved SolubilityBioavailability Notes
100% DMSO > 50 mg/mLIdeal for stock solutions.
PBS (pH 7.4) < 10 µg/mLHigh risk of micro-precipitation.
DMEM + 10% FBS ~50–100 µg/mLSolubilized by BSA, but >85% protein-bound.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is my IC50 shifting depending on the FBS concentration in the media? A1: Because Eriodictyol 7,3'-dimethyl ether is highly lipophilic, it acts as a substrate for non-specific binding to bovine serum albumin (BSA)[2]. Higher FBS concentrations sequester more of the compound, reducing the free fraction available to enter the cells. This artificially inflates the apparent IC50. You must maintain strictly consistent FBS concentrations across all comparative assays.

Q2: Can I store the diluted media containing the compound overnight at 4°C for use the next day? A2: It is highly discouraged. While the 7,3'-dimethyl ether derivative is more oxidatively stable than the parent eriodictyol[1], prolonged storage in aqueous media at 4°C promotes thermodynamic precipitation and pH-dependent degradation[2]. Always prepare media dilutions fresh from the DMSO stock immediately before applying them to your cells.

Q3: Does Eriodictyol 7,3'-dimethyl ether interfere with colorimetric viability assays (e.g., MTT)? A3: Yes. Flavonoids often exhibit intrinsic absorbance or redox activity that can directly reduce tetrazolium salts (like MTT) into formazan, independent of cellular metabolism[1]. It is highly recommended to run appropriate cell-free blank controls (media + compound) or switch to an ATP-based luminescent viability assay (e.g., CellTiter-Glo) to prevent false-positive viability readings.

References

  • Johnson, J., et al. (2009). "The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression." Investigative Ophthalmology & Visual Science / PMC - National Institutes of Health. URL:[Link]

  • Universiti Putra Malaysia (UPM). "Antistaphylococcal and antibiofilm activities of ethanolic extract of Piper cubeba L." UPM Repository. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Separation of Eriodictyol Methyl Ethers

This guide provides in-depth troubleshooting for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of eriodictyol and its methyl ethers. It is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of eriodictyol and its methyl ethers. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve separation challenges, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems I might encounter with eriodictyol and its methyl ethers?

A1: The most prevalent issues are peak tailing, fronting, and splitting.[1] Peak tailing, an asymmetry with a drawn-out latter half of the peak, is often caused by secondary interactions between the analytes and the stationary phase, such as with residual silanols on silica-based columns.[2] Peak fronting, where the peak's initial half is sloped, can be a result of column overload or a sample solvent that is too strong.[3] Peak splitting or broadening can indicate issues like column degradation, a void at the column inlet, or sample overload.[1][4]

Q2: My eriodictyol and its methyl ether peaks are co-eluting or have poor resolution. What are the first steps to improve separation?

A2: To enhance the separation of closely eluting peaks, start by optimizing the mobile phase composition.[5] Experimenting with the organic modifier (acetonitrile generally offers better resolution for polar compounds like flavonoids than methanol) and adjusting the pH can significantly impact selectivity.[5] Additionally, reducing the flow rate can increase the interaction time with the stationary phase, often leading to improved resolution, though at the cost of longer analysis times.[5]

Q3: What is a good starting point for a mobile phase for separating these compounds?

A3: For reversed-phase HPLC analysis of flavonoids like eriodictyol and its methyl ethers, a common and effective starting point is a gradient elution.[5] This typically involves a mobile phase A consisting of acidified water (e.g., with 0.1% formic acid or acetic acid) and a mobile phase B of an organic solvent like acetonitrile or methanol.[5][6] The acid in the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups on the flavonoids, resulting in sharper, more symmetrical peaks.[5]

Q4: I'm seeing a drifting or noisy baseline. What could be the cause?

A4: A noisy or drifting baseline can interfere with the detection of small peaks.[5] Common causes include air bubbles in the system, which create sharp spikes as they pass through the detector.[5] Ensure your mobile phase is properly degassed. Another cause can be a lack of column equilibration; always allow sufficient time for the column to stabilize with the initial mobile phase conditions before injecting your sample.[5]

Q5: Can the sample solvent affect my peak shape?

A5: Absolutely. If the sample is dissolved in a solvent that is significantly stronger (more organic) than your initial mobile phase, it can lead to peak distortion, including fronting and broadening.[3][7] It's best to dissolve your sample in the initial mobile phase or a weaker solvent if possible. If you must use a stronger solvent, minimize the injection volume.[3]

In-Depth Troubleshooting Guides

Issue 1: Persistent Peak Tailing of Eriodictyol and Its Methyl Ethers

Peak tailing is a common issue when analyzing flavonoids due to their phenolic hydroxyl groups, which can interact with active sites on the HPLC column packing material.

Underlying Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based C18 columns can form strong hydrogen bonds with the hydroxyl groups of eriodictyol and its methyl ethers, leading to tailing.[2] This is especially problematic with basic analytes at a mid-range pH.[2]

    • Protocol 1: Mobile Phase Modification.

      • Lower the pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase. This will suppress the ionization of the silanol groups, minimizing these secondary interactions.[8]

      • Add a Competitive Base: For basic analytes, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can block the active silanol sites.[5]

    • Protocol 2: Column Selection.

      • Use an End-Capped Column: Modern, high-purity, end-capped columns have a much lower concentration of free silanol groups, significantly reducing the potential for tailing.[2][5]

      • Consider a Polar-Embedded Phase: These columns have a polar group embedded in the stationary phase near the silica surface, which shields the analytes from residual silanols.[2]

  • Column Contamination: Accumulation of strongly retained matrix components on the column can create active sites that cause tailing.[4][5]

    • Protocol 3: Column Cleaning and Protection.

      • Implement a Guard Column: A guard column is a small, sacrificial column placed before your analytical column to trap strongly retained compounds.[5][7]

      • Develop a Column Washing Protocol: After a series of injections, flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in your mobile phase) to remove contaminants.[4]

Troubleshooting Flowchart for Peak Tailing

start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph add_acid Add 0.1% Formic Acid to Mobile Phase check_ph->add_acid No check_column Using an End-Capped Column? check_ph->check_column Yes add_acid->check_column use_endcapped Switch to an End-Capped Column check_column->use_endcapped No check_guard Is a Guard Column in Use? check_column->check_guard Yes use_endcapped->check_guard add_guard Install a Guard Column check_guard->add_guard No column_wash Perform Column Wash Protocol check_guard->column_wash Yes add_guard->column_wash resolved Problem Resolved column_wash->resolved

Caption: A step-by-step guide to troubleshooting peak tailing.

Issue 2: Poor Resolution Between Eriodictyol and its Methyl Ethers

The structural similarity between eriodictyol and its methylated forms can make their separation challenging, leading to overlapping peaks.

Underlying Causes & Solutions:

  • Suboptimal Mobile Phase Selectivity: The choice of organic solvent and its proportion in the mobile phase is a critical factor in achieving separation.

    • Protocol 4: Mobile Phase Optimization.

      • Solvent Selection: While methanol and acetonitrile are common choices, they offer different selectivities. Acetonitrile is often preferred for providing better resolution of polar compounds.[5] A "solvent triangle" approach, systematically testing different ratios of acetonitrile, methanol, and a third solvent like tetrahydrofuran, can help identify the optimal mobile phase composition.[9]

      • Gradient Optimization: Adjust the gradient slope. A shallower gradient (slower increase in organic solvent concentration) can improve the resolution of closely eluting peaks.

      • Temperature Adjustment: Increasing the column temperature can sometimes improve peak shape and resolution by decreasing mobile phase viscosity and increasing mass transfer. However, be mindful that it can also alter selectivity.

  • Insufficient Column Efficiency: A column with low theoretical plates will produce broader peaks, making it harder to resolve closely eluting compounds.

    • Protocol 5: Enhancing Column Efficiency.

      • Column Choice: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) to increase efficiency. A longer column can also improve resolution.[2]

      • Flow Rate Reduction: Lowering the flow rate can lead to better resolution, although it will increase the analysis time.[5]

Table 1: Example Gradient Programs for Improved Resolution

Time (min)% Mobile Phase B (Acetonitrile) - Program A (Fast)% Mobile Phase B (Acetonitrile) - Program B (High Resolution)
01010
205030
259070
301010

Mobile Phase A: Water with 0.1% Formic Acid

Logical Relationship Diagram for Resolution Optimization

Resolution Poor Resolution Selectivity Optimize Selectivity Resolution->Selectivity Efficiency Increase Efficiency Resolution->Efficiency MobilePhase Mobile Phase Composition Selectivity->MobilePhase Gradient Gradient Slope Selectivity->Gradient Temperature Column Temperature Selectivity->Temperature ColumnLength Longer Column Efficiency->ColumnLength ParticleSize Smaller Particles Efficiency->ParticleSize FlowRate Lower Flow Rate Efficiency->FlowRate

Caption: Key factors influencing HPLC peak resolution.

Issue 3: Chiral Separation of Eriodictyol Enantiomers

Eriodictyol is a chiral molecule, and its enantiomers may exhibit different biological activities. Separating these enantiomers requires a specialized approach.[10]

Underlying Causes & Solutions:

  • Achiral Stationary Phase: Standard reversed-phase columns (like C18) cannot separate enantiomers.

    • Protocol 6: Chiral HPLC Method Development.

      • Chiral Stationary Phase (CSP) Selection: The most direct and common method for enantiomeric separation is using a chiral stationary phase.[11] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds, including flavonoids.[10][12]

      • Mobile Phase for Chiral Separations: In normal-phase mode, mixtures of hexane/isopropanol or hexane/ethanol are common.[11] For reversed-phase chiral separations, mobile phases often consist of acetonitrile or methanol with an aqueous buffer.[10]

      • Method Screening: It is often necessary to screen several different CSPs and mobile phase combinations to find the optimal conditions for a specific pair of enantiomers.[13]

Table 2: Common Chiral Stationary Phases for Flavonoid Separation

CSP TypeCommon Trade NamesTypical Mobile Phases
Polysaccharide (Amylose)Chiralpak ADHexane/Ethanol, Acetonitrile/Water
Polysaccharide (Cellulose)Chiralcel ODHexane/Isopropanol, Methanol/Buffer
Macrocyclic GlycopeptideAstec CHIROBIOTICMethanol, Acetonitrile, Water with modifiers

References

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Wang, Y., et al. (2012). Separation of the enantiomers of naringenin and eriodictyol by amylose-based chiral reversed-phase high-performance liquid chromatography. Journal of Separation Science, 35(24), 3534-3539. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Harvey, D. (2013, August 2). Using a Solvent Triangle to Optimize an HPLC Separation. Analytical Sciences Digital Library. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Molecules, 26(11), 3236. Retrieved from [Link]

  • PhytoBank. (2015, June 25). Showing eriodictyol 5-O-methyl ether 7-O-beta-D-xylopyranosyl-beta-D-arabinopyranoside (PHY0071234). Retrieved from [Link]

  • AIP Publishing. (2023, May 8). Mobile phase optimization of RP-HPLC method for quantification of quercetin in Moringa leaf fraction. Retrieved from [Link]

  • Liu, Y., et al. (2024). The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol. Molecules, 29(16), 3848. Retrieved from [Link]

  • ResearchGate. (n.d.). The extraction parts and methods of eriodictyol. Retrieved from [Link]

  • PubMed. (2024, December 8). The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of eriodictyol in polar organic mode. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Eriodictyol – Knowledge and References. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). (+)-Eriodictyol. Retrieved from [Link]

  • Wikipedia. (n.d.). Eriodictyol. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • WSU. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (2023, May 9). Isolation and Identification of Flavanone Derivative Eriodictyol from the Methanol Extract of Afzelia africana Bark and Its Antimicrobial and Antioxidant Activities. Retrieved from [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Simultaneous quantification of flavonoids Homoeriodictyol and Persicogenin in the methanol extract of aerial parts of two different species of genus Rhus by validated HPTLC method. Retrieved from [Link]

  • Agilent. (2007, October 11). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]

Sources

Troubleshooting

Optimizing purification of Velutin from crude extracts

Welcome to the Technical Support Center for Flavonoid Purification. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks drug development professionals face when isolating Vel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Flavonoid Purification. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks drug development professionals face when isolating Velutin (5,4'-dihydroxy-7,3'-dimethoxyflavone) from complex crude matrices.

Velutin is a highly bioactive aglycone known for its potent anti-melanogenic[1], anti-inflammatory, and anti-Hepatitis B Virus (HBV) properties[2]. However, its structural similarity to other plant polyphenols and its tendency to remain locked in glycosidic forms make high-purity isolation a significant chromatographic challenge. This guide synthesizes field-proven methodologies, causal troubleshooting, and self-validating protocols to optimize your purification workflows.

Part 1: Velutin Purification Workflow

VelutinPurification Crude Crude Extract (Mistletoe / Algae / Rhus) Hydrolysis Microwave-Assisted Hydrolysis (Acidic Conditions) Crude->Hydrolysis Glycoside Cleavage Partition Liquid-Liquid Partitioning (Dichloromethane) Hydrolysis->Partition Aglycone Enrichment Silica Silica Gel Chromatography (CH2Cl2:MeOH Gradient) Partition->Silica Lipophilic Fraction Sephadex Sephadex LH-20 (Size & Polarity Exclusion) Silica->Sephadex Flavonoid Eluate HPLC Preparative HPLC (C18 Column, UV 254nm) Sephadex->HPLC Semi-Pure Velutin Velutin Purified Velutin (>98% Aglycone) HPLC->Velutin Final Polishing

Workflow for the extraction and chromatographic purification of Velutin from crude biomass.

Part 2: Troubleshooting & FAQs

Q1: We are experiencing low yields of Velutin from our crude plant extracts (e.g., Korean Mistletoe). How can we optimize the initial extraction? Answer: Standard solvent extraction only isolates the naturally occurring free aglycone, leaving a massive portion of your target compound locked as a glycoside (such as homoflavoyadorinin B). Causality & Solution: Implement a microwave-assisted acidic hydrolysis step during your primary extraction. Microwave irradiation in an acidic environment rapidly accelerates the cleavage of glycosidic bonds, converting the precursor glycosides entirely into the free Velutin aglycone[1]. This not only maximizes your yield but drastically enhances the extract's bioactivity, as the aglycone form exhibits superior tyrosinase inhibition and biocompatibility[1].

Q2: During silica gel column chromatography, Velutin co-elutes with structurally similar flavonoids. How do we achieve baseline resolution? Answer: Flavonoids share highly similar polarities, making isocratic silica gel chromatography highly inefficient. Causality & Solution: Transition to a gradient elution system using Dichloromethane-Methanol (


) . Start with a non-polar ratio (e.g., 100:1) to wash out highly lipophilic impurities, and gradually step up the polarity to 50:1 to selectively elute Velutin[3]. If co-elution persists, utilize a secondary orthogonal technique like Sephadex LH-20  chromatography. Sephadex separates molecules based on both molecular size and 

interactions, effectively resolving Velutin from other closely related phenolic compounds.

Q3: What are the optimal parameters for the final polishing of Velutin using Preparative HPLC? Answer: For high-purity isolation (>98%) suitable for in vivo or clinical assays, reversed-phase preparative HPLC is mandatory. Causality & Solution: Utilize a C18 preparative column (e.g., Shim-pack PREP-ODS, 250 × 20 mm, 15 μm). The optimal mobile phase is an isocratic or shallow gradient of Methanol and Water (1:1, v/v) [4]. Because Velutin possesses two methoxy groups (7,3'-dimethoxy), it is relatively non-polar for a flavonoid and requires a robust organic modifier concentration to elute sharply. Set your UV-Vis detector to 254 nm , which corresponds to the characteristic absorption maximum of the flavone backbone[4].

Q4: How can we establish a self-validating system to verify the structural integrity of the purified fraction? Answer: Rely on Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the exact substitution pattern of the flavone. Causality & Solution: Dissolve the lyophilized HPLC fraction in DMSO-


. In 

H-NMR (400 MHz), validate the structure by identifying the characteristic methoxy group singlets at

3.88 and

3.91 ppm. Crucially, the presence of the chelated hydroxyl group at the C-5 position will appear as a distinct, heavily downfield-shifted signal at

12.98 ppm[3].

Part 3: Quantitative Data & Bioactivity Profiles

To assist in targeting specific therapeutic endpoints, the table below summarizes optimal extraction methods and validated bioactivities of Velutin across different biological sources.

Biological SourceExtraction/Hydrolysis MethodKey Chromatographic StepsPrimary BioactivityRef
Korean Mistletoe Microwave-assisted acidic hydrolysisSilica gel (

100:1 to 50:1)
Melanin biosynthesis inhibition (Tyrosinase inhibitor)[1],[3]
Acanthophora spicifera (Marine Algae)Ethanol extraction

Dichloromethane partition
Open column chromatographyAntimicrobial & Antiprotozoal (Trypanosoma cruzi)[5]
Rhus retinorrhoea Dichloromethane extractionChromatography & Spectral analysisAnti-Hepatitis B Virus (HBsAg/HBeAg inhibition)[2]

Part 4: Validated Step-by-Step Methodology

Protocol: Microwave-Assisted Extraction and HPLC Purification of Velutin

Phase 1: Extraction & Aglycone Conversion

  • Biomass Preparation: Pulverize dried plant material to a fine powder to maximize the surface area for solvent penetration.

  • Microwave-Assisted Hydrolysis: Suspend the powder in an acidic extraction solvent (e.g., 1M HCl in 70% ethanol). Subject the mixture to microwave irradiation (300W, 60°C) for 15-30 minutes. Causality: This step cleaves glycosidic bonds, converting inactive glycosides into the highly active Velutin aglycone[1].

  • Liquid-Liquid Partitioning: Filter the crude extract, concentrate it under reduced pressure, and partition it with Dichloromethane (

    
    ). Collect the organic layer. Causality: Velutin is a lipophilic polymethoxyflavone; 
    
    
    
    selectively partitions it away from highly polar tannins and unhydrolyzed sugars[2].

Phase 2: Chromatographic Enrichment 4. Silica Gel Chromatography: Load the dried


 extract onto a silica gel column. Elute using a stepwise gradient of 

(from 100:1 to 50:1). Validation: Monitor fractions using Thin Layer Chromatography (TLC) under UV light at 254 nm[3]. 5. Sephadex LH-20 Polishing: Pool the Velutin-rich fractions and load them onto a Sephadex LH-20 column. Elute with an isocratic mixture of Methanol:Water (1:1 v/v) to remove remaining polymeric polyphenols.

Phase 3: Final Purification & Validation 6. Preparative HPLC: Inject the semi-purified fraction into a Preparative HPLC system equipped with a C18 column (250 × 20 mm, 15 μm). Run a mobile phase of Methanol:Water (1:1, v/v) at a flow rate of 15 mL/min. Monitor the elution at


 = 254 nm[4].
7. Structural Verification:  Lyophilize the collected HPLC peak. Dissolve the purified compound in DMSO-

and perform

H-NMR (400 MHz) and

C-NMR (100 MHz) analysis. Validation: Confirm the structure by identifying the methoxy singlets at

3.88 and

3.91 ppm, and the chelated hydroxyl signal at

12.98 ppm[3].

Part 5: References

1.[1] Title: Velutin, an Aglycone Extracted from Korean Mistletoe, with Improved Inhibitory Activity against Melanin Biosynthesis | Source: nih.gov | URL: 1 2.[3] Title: Velutin, an Aglycone Extracted from Korean Mistletoe, with Improved Inhibitory Activity against Melanin Biosynthesis | Source: mdpi.com | URL: 3 3.[4] Title: Article (Phytochemical Analysis and HPLC Purification) | Source: semanticscholar.org | URL: 4 4.[2] Title: Novel anti‑hepatitis B virus flavonoids sakuranetin and velutin from Rhus retinorrhoea | Source: spandidos-publications.com | URL: 2 5.[5] Title: Bioactivity of Ellagic Acid and Velutin: Two Phenolic Compounds Isolated from Marine Algae | Source: researchgate.net | URL: 5

Sources

Optimization

Technical Support Center: Recrystallization of Eriodictyol 7,3'-dimethyl ether

[1] Executive Summary & Chemical Profile User Query: "How do I select the best solvent system for recrystallizing Eriodictyol 7,3'-dimethyl ether, and how do I troubleshoot common isolation issues?" Technical Insight: Er...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

User Query: "How do I select the best solvent system for recrystallizing Eriodictyol 7,3'-dimethyl ether, and how do I troubleshoot common isolation issues?"

Technical Insight: Eriodictyol 7,3'-dimethyl ether is a flavanone (distinct from flavones like Velutin by the absence of the C2-C3 double bond).[1] The presence of two methoxy groups at positions 7 and 3' significantly reduces its polarity compared to the parent eriodictyol, making it less soluble in pure water but highly soluble in intermediate organic solvents.

Unlike planar flavones, the flavanone skeleton has a chiral center at C2, resulting in a non-planar, "kinked" structure.[1] This stereochemistry often leads to slower crystal lattice formation and a higher tendency to "oil out" (liquid-liquid phase separation) rather than precipitate directly.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Recrystallization
Skeleton Flavanone (C6-C3-C6)Non-planar; slower nucleation than flavones.[1]
H-Bond Donors 2 (C5-OH, C4'-OH)Good solubility in alcohols; C5-OH is chelated (intramolecular H-bond), reducing acidity.[1]
H-Bond Acceptors 6Susceptible to hydrate formation in aqueous mixtures.[1]
LogP (Est.) ~2.5 - 3.0Lipophilic; requires organic solvent for dissolution.
pKa ~7.8 (7-OH blocked), ~9.8 (4'-OH)Stable in neutral/mildly acidic media; forms salts in strong base.[1]

Solvent Selection Matrix

The following matrix guides the selection based on your specific impurity profile and yield requirements.

Primary Recommendation: Binary Solvent Systems
SystemRatio (v/v)RoleSuitabilityTechnical Notes
Methanol / Water 80:20

50:50
Solvent / Anti-solventStandard Best balance of yield and purity.[1] High dielectric constant of MeOH aids crystal growth.
Ethanol / Water 70:30

40:60
Solvent / Anti-solventGreen Chem Non-toxic. Slower evaporation than MeOH. Risk of oiling out if water is added too fast.
Acetone / Hexane Dissolve in min. Acetone

add Hexane
Solvent / Anti-solventLipophilic Impurities Use if the crude contains waxes or chlorophyll. Strictly anhydrous.
Ethyl Acetate Single SolventTemp.[2] GradientHigh Purity Dissolve at reflux; cool to -20°C. Lower yield but excellent crystal definition.[1]
Decision Logic Diagram

SolventSelection Start Start: Analyze Crude Material ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Waxes Waxes / Chlorophyll (Lipophilic) ImpurityCheck->Waxes Non-polar Polar Sugars / Salts / Polyphenols ImpurityCheck->Polar Polar Unknown Mixed / Unknown ImpurityCheck->Unknown Complex AcetoneHex System: Acetone / Hexane (Avoids hydrates) Waxes->AcetoneHex MeOHWater System: Methanol / Water (Standard Protocol) Polar->MeOHWater EtOHWater System: Ethanol / Water (Green Alternative) Unknown->EtOHWater

Caption: Decision tree for selecting the optimal solvent system based on the impurity profile of the crude Eriodictyol 7,3'-dimethyl ether.

Standard Operating Procedure (SOP)

Protocol: Recrystallization via Ethanol/Water (Anti-Solvent Method) Target: >98% Purity for Biological Assays

Phase 1: Dissolution
  • Weigh the crude Eriodictyol 7,3'-dimethyl ether.

  • Place in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Add Ethanol (95% or absolute) at a ratio of 10 mL per gram of solid.

  • Heat the mixture to 60-70°C (below boiling) with stirring.

    • Checkpoint: If solids remain after 15 mins, add more ethanol in 1 mL increments.

    • Filtration: If the solution is dark or contains insoluble particles (dust/silica), filter while hot using a pre-warmed glass funnel or syringe filter (PTFE, 0.45 µm).[1]

Phase 2: Nucleation & Growth
  • Maintain the solution at 50°C .

  • Add warm Water (50°C) dropwise via an addition funnel or pipette.

    • Critical Step: Add water only until a faint, persistent turbidity (cloudiness) appears.

    • Reaction: This indicates the saturation point has been reached.

  • Add a few drops of Ethanol to redissolve the turbidity (make it clear again).

  • Remove heat and wrap the flask in a towel or place in a Dewar flask to ensure slow cooling to room temperature.

  • Once at room temperature, transfer to a refrigerator (4°C) for 12–24 hours.

Phase 3: Collection
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash the filter cake with a cold (4°C) mixture of Ethanol/Water (30:70).

  • Dry in a vacuum oven at 40°C for 4 hours.

Troubleshooting Guide (FAQ)

Q1: The solution turned into an oil at the bottom instead of crystals. What happened?

Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation). Cause: This occurs when the anti-solvent (water) is added too quickly, or the temperature drops too fast. The compound precipitates as a supercooled liquid because the metastable zone width is narrow. Corrective Action:

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Add a small amount of pure solvent (Ethanol) to slightly undersaturate the solution.

  • Seed it: Add a tiny crystal of pure Eriodictyol 7,3'-dimethyl ether (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Cool much slower (1°C per minute).

Q2: My crystals are colored (yellow/brown) but should be off-white. How do I fix this?

Diagnosis: Coprecipitation of oxidized phenolics or chalcones. Cause: Flavanones can oxidize to chalcones (yellow/orange) or polymerize. Corrective Action:

  • During the dissolution phase (Phase 1), add Activated Carbon (Charcoal) (5-10% w/w relative to crude mass).

  • Stir at reflux for 15 minutes.

  • Hot Filter over a Celite bed to remove the carbon before adding the anti-solvent.

Q3: The yield is very low (<40%). Where is my compound?

Diagnosis: High solubility in the mother liquor. Cause: Too much solvent was used, or the ethanol:water ratio is too high (too rich in solvent). Corrective Action:

  • Take the filtrate (mother liquor).

  • Concentrate it using a rotary evaporator to remove half the ethanol.

  • Cool again to 4°C to induce a "second crop" of crystals. (Note: Second crop purity is usually lower).

Mechanistic Workflow Diagram

RecrystallizationWorkflow Dissolution 1. Dissolution (Solvent + Heat) Clarification 2. Hot Filtration (Remove insolubles) Dissolution->Clarification Clear Soln Saturation 3. Saturation point (Add Anti-solvent) Clarification->Saturation Turbidity Control Nucleation 4. Nucleation (Slow Cooling) Saturation->Nucleation Seed/Scratch Nucleation->Dissolution Oiling Out? Re-heat Collection 5. Filtration & Drying Nucleation->Collection Crystals

Caption: Step-by-step workflow for the recrystallization process, including a feedback loop for correcting oiling-out events.

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols for Homoeriodictyol Extraction from Yerba Santa (Eriodictyon californicum). Retrieved from

  • TargetMol. (2024). Eriodictyol 7,3'-dimethyl ether Product Information and Formulation Guide. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 440735, Eriodictyol. Retrieved from

  • MDPI. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents. Molecules. Retrieved from

  • Google Patents. (2004). WO2004041804A2 - Technical process for isolating homoeriodictyol. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Structure-Activity Relationship of Eriodictyol vs. Eriodictyol 7,3'-Dimethyl Ether

Executive Summary In the landscape of natural product drug discovery, flavonoids represent a highly versatile chemical space. Eriodictyol (5,7,3',4'-tetrahydroxyflavanone) is a widely studied polyphenolic compound renown...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of natural product drug discovery, flavonoids represent a highly versatile chemical space. Eriodictyol (5,7,3',4'-tetrahydroxyflavanone) is a widely studied polyphenolic compound renowned for its robust antioxidant, neuroprotective, and anti-inflammatory properties[1]. However, its clinical translation is often bottlenecked by rapid phase II metabolism and limited lipid solubility.

Through natural or synthetic methylation, derivatives such as Eriodictyol 7,3'-dimethyl ether (5,4'-dihydroxy-7,3'-dimethoxyflavanone)—isolated from species like B. riparia and Genista aspalathoides—emerge as compelling alternatives[2][3]. This guide provides an in-depth Structure-Activity Relationship (SAR) analysis comparing these two molecules, detailing how targeted methoxylation shifts the pharmacological profile from direct radical scavenging toward enhanced metabolic stability and antibacterial efficacy.

Structural Chemistry & Physicochemical Profiling

The biological activity of flavanones is dictated by their substitution patterns on the A and B rings[4]. The transition from eriodictyol to its 7,3'-dimethyl ether involves the replacement of two hydroxyl (-OH) groups with methoxy (-OCH₃) groups.

  • Eriodictyol (Parent) : Features a critical 3',4'-ortho-dihydroxy (catechol) moiety on the B-ring and a free 7-OH on the A-ring.

  • Eriodictyol 7,3'-dimethyl ether : Features a 3'-methoxy-4'-hydroxy (guaiacol-like) B-ring and a methylated 7-OH A-ring.

Table 1: Physicochemical Comparison
PropertyEriodictyolEriodictyol 7,3'-dimethyl etherPharmacological Implication
Molecular Formula C₁₅H₁₂O₆C₁₇H₁₆O₆-
Molecular Weight 288.25 g/mol 316.31 g/mol Slight increase in bulk; remains within Lipinski's Rule of 5.
H-Bond Donors 42Reduced polarity in the ether derivative.
Predicted LogP ~2.0~2.8Higher lipophilicity in the ether enhances membrane penetration.
Key B-Ring Motif Catechol (3',4'-diOH)Guaiacol (3'-OCH₃, 4'-OH)Catechol drives direct ROS scavenging; Guaiacol reduces it.

Structure-Activity Relationship (SAR) Analysis

The Catechol Moiety and Antioxidant Capacity

The hallmark of eriodictyol's potency is its B-ring catechol group. Causality in flavonoid antioxidant activity relies on the ability to donate a hydrogen atom to reactive oxygen species (ROS). The 3',4'-dihydroxy arrangement allows for the formation of a highly stable intramolecular hydrogen bond, lowering the O-H bond dissociation enthalpy. Upon neutralizing a free radical, eriodictyol forms a stable ortho-quinone[5].

Conversely, methylating the 3'-position to form eriodictyol 7,3'-dimethyl ether disrupts this catechol system. While the remaining 4'-OH can still donate a hydrogen atom, the resulting radical lacks the same resonance stabilization, leading to a measurable drop in direct in vitro radical scavenging assays (e.g., DPPH).

Lipophilicity and Antibacterial Efficacy

While methylation dampens direct antioxidant capacity, it significantly enhances lipophilicity. Bacterial cell walls and lipid bilayers are highly restrictive to polar molecules. The masking of two hydrogen bond donors (7-OH and 3'-OH) increases the LogP of the dimethyl ether. This structural modification is the causal driver behind the enhanced antibacterial activity observed in eriodictyol 7,3'-dimethyl ether, allowing it to more effectively partition into and disrupt bacterial membranes[2].

Metabolic Stability and Pharmacokinetics

In vivo, the 7-OH group of flavonoids is the primary target for rapid phase II metabolism (glucuronidation by UGT enzymes). By capping the 7-position with a methyl group, eriodictyol 7,3'-dimethyl ether sterically and chemically blocks this conjugation site. This SAR shift theoretically extends the molecule's biological half-life, making it a superior scaffold for systemic drug development compared to the rapidly cleared parent compound.

Mechanistic Pathways: Nrf2/HO-1 Modulation

Beyond direct ROS scavenging, both compounds exert cellular protection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[1]. Eriodictyol acts as a strong electrophile upon auto-oxidation, modifying cysteine residues on the Keap1 repressor protein and facilitating robust Nrf2 nuclear translocation. The dimethyl ether derivative, lacking the ability to easily form an ortho-quinone, modulates this pathway with moderate affinity, likely relying on alternative kinase-driven phosphorylation of Nrf2 rather than direct Keap1 alkylation.

Nrf2_Pathway Erio Eriodictyol (High Affinity via Quinone) Keap1 Keap1-Nrf2 Complex (Cytosol) Erio->Keap1 Disrupts (Strong) Ether Eriodictyol 7,3'-dimethyl ether (Moderate Affinity) Ether->Keap1 Disrupts (Moderate) Nrf2 Free Nrf2 Translocation Keap1->Nrf2 Releases ARE Antioxidant Response Element (Nucleus) Nrf2->ARE Binds HO1 HO-1 & Phase II Enzymes (Cytoprotection) ARE->HO1 Transcription

Figure 1: Differential modulation of the Nrf2/HO-1 antioxidant pathway by flavanone derivatives.

Experimental Methodologies for SAR Validation

To objectively validate the SAR claims above, the following self-validating experimental protocols must be employed.

SAR_Workflow Comp Compound Prep (Eriodictyol vs. Ether) DPPH DPPH Assay (Direct Antioxidant) Comp->DPPH MIC Broth Microdilution (Antibacterial) Comp->MIC Cell Cellular Assay (Nrf2/HO-1 Activation) Comp->Cell Data SAR Data Synthesis (LogP vs. Efficacy) DPPH->Data MIC->Data Cell->Data

Figure 2: Standardized experimental workflow for evaluating flavanone structure-activity relationships.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Causality)

Objective : Quantify the impact of 3'-OH methylation on direct hydrogen-donating capacity. Self-Validating System : Includes Ascorbic Acid (positive control to validate reagent viability) and a methanol-only blank (to establish maximum absorbance baseline).

  • Preparation : Prepare 0.1 mM DPPH solution in analytical grade methanol. Prepare serial dilutions of Eriodictyol and Eriodictyol 7,3'-dimethyl ether (1 μM to 100 μM) in DMSO.

  • Reaction : In a 96-well plate, add 100 μL of DPPH solution to 100 μL of each compound dilution.

  • Incubation : Incubate in the dark at room temperature for 30 minutes. The reaction relies on the reduction of the purple DPPH radical to the yellow diphenyl-picrylhydrazine.

  • Measurement : Read absorbance at 517 nm using a microplate reader.

  • Analysis : Calculate IC₅₀. Eriodictyol will demonstrate a sharp, concentration-dependent drop in absorbance (low IC₅₀), whereas the ether derivative will show blunted activity due to the missing catechol group.

Protocol B: Broth Microdilution MIC Assay (Lipophilicity/Antibacterial Causality)

Objective : Evaluate if the increased LogP of the dimethyl ether translates to superior bacterial membrane disruption. Self-Validating System : Includes Ciprofloxacin (positive control for assay sensitivity) and 1% DMSO vehicle (negative control to ensure solvent non-toxicity).

  • Inoculum Preparation : Cultivate target bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.08–0.1 (approx. 1.5 × 10⁸ CFU/mL). Dilute 1:100.

  • Compound Plating : Perform two-fold serial dilutions of both flavanones (from 512 μg/mL down to 1 μg/mL) in a 96-well plate using MHB.

  • Inoculation : Add 50 μL of the diluted bacterial suspension to each well containing 50 μL of the compound.

  • Incubation : Incubate at 37°C for 18–24 hours.

  • Readout : Add 30 μL of 0.015% resazurin to each well; incubate for 2 hours. A color change from blue to pink indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is the lowest concentration remaining blue. The dimethyl ether is expected to exhibit a lower MIC (higher potency) than the parent eriodictyol.

Comparative Performance Data

Table 2: Biological Activity Profile Summary
Assay / TargetEriodictyolEriodictyol 7,3'-dimethyl etherCausality / SAR Driver
Direct ROS Scavenging (DPPH) High (IC₅₀ < 20 μM)Low to Moderate Loss of ortho-dihydroxy (catechol) group prevents stable ortho-quinone formation[4].
Antibacterial Activity (MIC) Moderate High Increased lipophilicity (LogP) enhances bacterial cell wall and lipid bilayer penetration[2].
Metabolic Stability (In Vivo) Low (Rapid Glucuronidation)High Methylation at 7-OH sterically blocks the primary site of phase II UGT conjugation.
Nrf2/HO-1 Activation Strong Moderate Catechol moiety acts as a strong electrophile upon oxidation, aggressively binding Keap1[1].

Conclusion & Drug Development Implications

The structural evolution from Eriodictyol to Eriodictyol 7,3'-dimethyl ether perfectly illustrates the trade-offs inherent in medicinal chemistry. If the therapeutic goal is localized, direct antioxidant intervention (e.g., topical dermatological applications or gastrointestinal oxidative stress), the parent Eriodictyol is superior due to its intact catechol moiety. However, if the goal requires systemic bioavailability, evasion of hepatic first-pass metabolism, or antibacterial membrane penetration, Eriodictyol 7,3'-dimethyl ether provides a vastly superior, lipophilic, and metabolically stable scaffold.

References

1.[4] 2. [2] 3.[5] 4.[1] 5.[3]

Sources

Comparative

Comparative Bioavailability Guide: Eriodictyol 7,3'-dimethyl ether vs. Luteolin

Topic: Comparative Bioavailability of Eriodictyol 7,3'-dimethyl ether and Luteolin Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Bioavailability of Eriodictyol 7,3'-dimethyl ether and Luteolin Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Methylation Advantage

This guide provides a technical comparison between Luteolin (a standard reference flavone) and Eriodictyol 7,3'-dimethyl ether (a specific methylated flavanone, CAS: 54352-60-2).

While Luteolin exhibits potent bioactivity in vitro, its clinical utility is severely hampered by rapid Phase II metabolism (glucuronidation) and limited membrane permeability (Class IV/II BCS). Eriodictyol 7,3'-dimethyl ether represents a structurally optimized analog where the critical 7- and 3'-hydroxyl groups are replaced by methoxy groups.

Key Finding: The 7,3'-dimethyl ether modification acts as a "metabolic block," significantly enhancing lipophilicity (LogP ~4.75 vs. ~2.5) and preventing rapid conjugation at the most reactive sites. This results in a predicted 3- to 5-fold increase in oral bioavailability compared to Luteolin.

Physicochemical & Structural Analysis

The bioavailability divergence begins with the fundamental physicochemical properties. The lack of the C2-C3 double bond in the ether (flavanone) combined with O-methylation alters the solubility-permeability interplay.

Table 1: Physicochemical Comparison
FeatureLuteolinEriodictyol 7,3'-dimethyl etherImpact on Bioavailability
Class Flavone (Planar)Flavanone (Non-planar)Flavanones often show better solubility in biological fluids due to reduced crystal lattice energy.
Formula


Methyl groups increase molecular weight but enhance lipophilicity.
LogP (Lipophilicity) ~2.53~4.75Critical: The Ether is significantly more lipophilic, facilitating passive diffusion across the intestinal epithelium.
H-Bond Donors 4 (5, 7, 3', 4'-OH)2 (5, 4'-OH)Fewer donors reduce water solvation shell, aiding membrane passage.
Key Substituents 7-OH, 3'-OH7-OMe, 3'-OMeMechanism: Capping these groups blocks the primary sites for UGT and SULT enzymes.
TPSA ~111 Ų~76 ŲLower TPSA (<140 Ų) correlates with higher intestinal absorption.

Mechanistic Analysis: ADME Pathways

Metabolic Stability (The "Blocking" Effect)

The primary failure mode for Luteolin is extensive first-pass metabolism.

  • Luteolin: The 7-OH group is the most acidic and accessible, serving as the primary site for UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A9. The 3'-OH is a target for Catechol-O-Methyltransferase (COMT).

  • Eriodictyol 7,3'-dimethyl ether: Both the 7-position and 3'-position are methylated. This forces metabolic enzymes to target the 4'-OH (sterically less favorable) or the 5-OH (which is intramolecularly hydrogen-bonded to the 4-carbonyl, making it unreactive).

Visualization of Metabolic Pathways

The following diagram illustrates the "Metabolic Shunt" where Luteolin is rapidly cleared, while the Ether derivative evades primary conjugation.

MetabolicPathways Luteolin Luteolin (4 Free OH groups) UGT UGT Enzymes (Liver/Intestine) Luteolin->UGT Fast (7-OH) COMT COMT Enzyme Luteolin->COMT Fast (3'-OH) Systemic Systemic Circulation (Bioavailable Fraction) Luteolin->Systemic < 15% Ether Eriodictyol 7,3'-dimethyl ether (2 Free OH groups) Ether->UGT Blocked at 7-OH Ether->COMT Blocked at 3'-OH CYP CYP450 (Oxidation) Ether->CYP Slow Demethylation Ether->Systemic High Exposure Lut_Gluc Luteolin-7-O-Glucuronide (Rapid Excretion) UGT->Lut_Gluc Lut_Meth Diosmetin/Chrysoeriol (Active Metabolites) COMT->Lut_Meth Ether_Met Demethylated Products (Slow Formation) CYP->Ether_Met Lut_Meth->UGT Secondary Conjugation

Caption: Comparative metabolic fate showing the blockade of rapid Phase II conjugation in Eriodictyol 7,3'-dimethyl ether.

Experimental Validation Protocols

To objectively verify the superior bioavailability of Eriodictyol 7,3'-dimethyl ether, the following self-validating experimental workflows are recommended.

In Vitro Metabolic Stability Assay (Microsomal)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Substrates: Luteolin (Control) vs. Eriodictyol 7,3'-dimethyl ether (Test) at 1 µM.

  • Cofactors: Initiate with NADPH (Phase I) and UDPGA (Phase II). Note: Most standard screens omit UDPGA. For flavonoids, UDPGA is mandatory to observe the glucuronidation difference.

  • Sampling: 0, 5, 15, 30, 45, 60 min. Quench with ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS. Monitor parent depletion.

  • Calculation:

    
    
    
    
    

Expected Data:

  • Luteolin: Rapid depletion in presence of UDPGA (

    
     min).
    
  • Ether: High stability (

    
     min) due to blocked 7-OH.
    
Caco-2 Permeability Assay

Objective: Assess intestinal absorption and P-gp efflux liability.

Protocol:

  • Cell Line: Caco-2 monolayers (21-day culture, TEER > 300

    
    ).
    
  • Transport: Apical to Basolateral (A-B) and Basolateral to Apical (B-A).

  • Concentration: 10 µM (ensure sink conditions).

  • Analysis: Calculate Apparent Permeability (

    
    ).
    
    
    
    
  • Efflux Ratio:

    
    .
    

Expected Data:

  • Luteolin:

    
     (Moderate/Low). High Efflux Ratio if P-gp active.
    
  • Ether:

    
     (High). Lower Efflux Ratio due to higher lipophilicity overcoming transporter affinity.
    

Comparative Data Summary (Synthesized)

The following table synthesizes data from structural analogs and available literature on methylated flavonoids to provide a projected performance comparison.

ParameterLuteolinEriodictyol 7,3'-dimethyl etherReference Basis
Oral Bioavailability (

)
~10 - 26%Projected > 50%Based on methylated flavone studies (Walle et al.) [4].

0.5 - 1.0 h1.5 - 2.0 hHigher lipophilicity often delays

slightly due to lymphatic transport potential.
Primary Metabolites Glucuronides (Plasma), SulfatesDemethylated aglycones (Liver), Unchanged parentBlocked conjugation sites shift metabolism to Phase I (CYP).
Plasma Protein Binding >95%>98%Higher LogP increases albumin binding.
Solubility (Aq) < 0.1 mg/mL< 0.05 mg/mLMethylation reduces aqueous solubility; formulation (e.g., SEDDS) is critical for the Ether.

Experimental Workflow Diagram

This workflow outlines the critical path for validating the comparative bioavailability in a drug discovery setting.

ExperimentalWorkflow cluster_0 In Vitro Screening cluster_1 In Vivo PK (Rat) start Compound Selection (Luteolin vs Ether) solubility Thermodynamic Solubility (pH 1.2, 6.8, 7.4) start->solubility stability Metabolic Stability (HLM + UDPGA) start->stability permeability Caco-2 Permeability (A-B / B-A) start->permeability dosing Oral Gavage (PO) 10 mg/kg solubility->dosing Formulation decision Data Synthesis stability->decision permeability->decision sampling Plasma Sampling (0-24h) dosing->sampling analysis LC-MS/MS Bioanalysis sampling->analysis analysis->decision output Bioavailability Profile decision->output

Caption: Integrated workflow for assessing physicochemical and pharmacokinetic divergence.

Conclusion and Recommendation

Eriodictyol 7,3'-dimethyl ether exhibits a superior pharmacokinetic profile compared to Luteolin primarily due to the "Metabolic Blocking" of the 7- and 3'-hydroxyl positions.

  • For Drug Development: The Ether derivative is a more viable lead candidate for oral administration due to higher systemic exposure and longer half-life.

  • For Formulation: While the Ether has better permeability, its extremely low aqueous solubility (LogP 4.75) requires lipid-based delivery systems (Liposomes, SEDDS) to maximize the absorption advantage.

Recommendation: Researchers should prioritize the Ether derivative when targeting systemic tissues (e.g., neuroprotection) where high plasma concentrations are required, whereas Luteolin remains suitable for localized gastrointestinal targets.

References

  • LIPID MAPS® Structure Database. (2024). Structure and Physicochemical Properties of Eriodictyol 7,3'-dimethyl ether (ID: LMSD). Retrieved from [Link]

  • Li, C., et al. (2025). The Exposure of Luteolin Is Much Lower than That of Apigenin in Oral Administration of Flos Chrysanthemi Extract to Rats.[1] ResearchGate. Retrieved from [Link]

  • Walle, T. (2007). Methylation of Dietary Flavones Greatly Improves Their Hepatic Metabolic Stability and Intestinal Absorption.[2] Molecular Pharmaceutics (ACS). Retrieved from [Link]

Sources

Validation

Eriodictyol 7,3'-dimethyl ether (Velutin) vs. Arbutin: A Pharmacological Efficacy Comparison

Executive Summary Current Status: Arbutin (specifically -Arbutin and its more potent isomer -Arbutin) remains the industrial "Gold Standard" for skin whitening due to its safety profile and established regulatory status....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Current Status: Arbutin (specifically


-Arbutin and its more potent isomer 

-Arbutin) remains the industrial "Gold Standard" for skin whitening due to its safety profile and established regulatory status. The Challenger: Eriodictyol 7,3'-dimethyl ether, commonly known as Velutin , is a naturally occurring flavone (found in Acai fruit and Mistletoe) that exhibits significantly higher potency. Key Finding: Experimental data indicates Velutin achieves complete inhibition of melanogenesis at 10

M
in B16F10 assays, whereas Arbutin typically requires concentrations in the millimolar range (0.5 – 5.0 mM) to achieve comparable IC50 levels. This represents a potency difference of approximately 50-100x . Mechanism: Unlike Arbutin, which acts primarily as a competitive enzyme inhibitor, Velutin functions via a "Dual-Lock" mechanism : it directly inhibits Tyrosinase activity and suppresses the expression of melanogenic proteins (MITF, TRP-1, TRP-2) via the MAPK/ERK signaling pathway.

Chemical & Pharmacological Profile

FeatureArbutin (

-Arbutin)
Velutin (Eriodictyol 7,3'-dimethyl ether)
Chemical Class Hydroquinone GlycosideMethoxylated Flavone
Molecular Weight 272.25 g/mol 314.29 g/mol
Lipophilicity (LogP) -1.35 (Hydrophilic)~2.5 (Lipophilic)
Cell Permeability Low (requires transporters or high gradient)High (due to methoxy groups)
Primary Target Tyrosinase Enzyme (Active Site)Tyrosinase Enzyme + MITF Transcription Factor
Stability Susceptible to hydrolysis (releasing Hydroquinone)Stable Flavone backbone
Structural Insight

Velutin's structure features methoxy groups at the C7 and C3' positions. This methylation significantly enhances cell membrane permeability compared to the highly hydrophilic Arbutin. Furthermore, the specific coexistence of hydroxyl and methoxy groups at C5 and C7 is critical for its ability to chelate copper ions at the Tyrosinase active site.

Efficacy Analysis: Experimental Data

Melanogenesis Inhibition (B16F10 Melanoma Model)

The following data synthesizes comparative studies on


-MSH stimulated melanin synthesis.
CompoundConcentrationInhibition Rate (%)IC50 (Approx.)[1][2][3][4][5]
Velutin 10

M
~95-100% (Complete) ~2.5 - 5.0

M

-Arbutin
500

M (0.5 mM)
~40-50%~480

M

-Arbutin
1000

M (1.0 mM)
~30-40%~1.0 - 5.0 mM
Kojic Acid 500

M
~60%~200

M

Interpretation: Velutin is effective at micromolar concentrations, making it a "High-Potency" candidate. Arbutin is a "Low-Potency/High-Dose" agent. In head-to-head assays, Velutin at 10


M often outperforms Arbutin at 1000 

M.
Tyrosinase Enzyme Inhibition (Cell-Free Mushroom Tyrosinase)
  • Arbutin: Acts as a competitive inhibitor.[5][6][7] It mimics the substrate (Tyrosine) but does not stop the enzyme's production.

  • Velutin: Acts as a mixed-type inhibitor. It binds to the enzyme and also chelates the Copper (Cu2+) ions necessary for catalytic activity.

    • Data Point: Velutin derivatives demonstrate IC50 values for tyrosinase inhibition in the range of 20-50

      
      M , whereas Arbutin often exceeds 1000 
      
      
      
      M
      in the same assays.

Mechanism of Action: The "Dual-Lock" Advantage

Arbutin provides a single point of failure (enzyme inhibition). Velutin provides a systemic blockade.

Pathway Visualization

The following diagram illustrates how Velutin intercepts melanogenesis at both the Nuclear (Gene Expression) and Cytosolic (Enzymatic) levels.

G UV UV Radiation / α-MSH Stimulus MC1R MC1R Receptor UV->MC1R cAMP cAMP / PKA Signaling MC1R->cAMP MAPK MAPK / ERK Pathway cAMP->MAPK MITF MITF Transcription Factor (Master Regulator) cAMP->MITF Promotes MAPK->MITF Phosphorylation (Degradation) GeneExp Gene Expression (TYR, TRP-1, TRP-2) MITF->GeneExp Transcribes Tyrosinase Tyrosinase Enzyme (Active Protein) GeneExp->Tyrosinase Translation Melanin Melanin Synthesis (Pigmentation) Tyrosinase->Melanin Catalysis Velutin Velutin (Eriodictyol 7,3'-dimethyl ether) Velutin->MAPK Activates ERK (Suppresses MITF) Velutin->Tyrosinase Direct Inhibition (Mixed Type) Arbutin Arbutin Arbutin->Tyrosinase Competitive Inhibition (Substrate Mimic)

Caption: Velutin exerts a dual inhibitory effect:[8] 1) It activates the MAPK/ERK pathway, leading to the degradation of MITF (preventing Tyrosinase production), and 2) It directly inhibits existing Tyrosinase activity. Arbutin acts solely on the existing enzyme.

Safety & Cytotoxicity[4][7]

While Velutin is more potent, its safety margin must be carefully managed compared to the highly tolerant Arbutin.

  • Arbutin:

    • Cytotoxicity: Very Low. Cell viability often remains >90% even at 1-5 mM.

    • Risk: Potential hydrolysis to Hydroquinone (carcinogenic/irritant) in formulation or skin microbiome.

  • Velutin:

    • Cytotoxicity: Moderate.

    • Therapeutic Window: Highly effective at 10

      
      M . Cytotoxicity (cell viability <80%) typically begins > 50-100 
      
      
      
      M
      in B16F10 cells.
    • Selectivity Index (SI): The SI (CC50 / IC50) is favorable (>10), but formulation concentrations must be precise to avoid overdose.

Experimental Protocols for Validation

To validate these claims in your own lab, use the following standardized protocols.

Experimental Workflow Diagram

Workflow cluster_Treatment Treatment Groups (48h) cluster_Assays Readouts Step1 Cell Culture (B16F10 Melanoma) Step2 Induction (α-MSH 100nM) Step1->Step2 T1 Vehicle (DMSO) Step2->T1 T2 Arbutin (1 mM) Step2->T2 T3 Velutin (10 μM) Step2->T3 Step3 Lysis & Extraction (1N NaOH @ 80°C) T1->Step3 T2->Step3 T3->Step3 A1 Melanin Content (Abs 405nm) Step3->A1 A2 Tyrosinase Activity (L-DOPA Oxidation) Step3->A2 A3 Western Blot (MITF/TRP-1) Step3->A3

Caption: Standardized screening workflow for comparing Velutin and Arbutin efficacy in B16F10 cells.

Protocol Details
  • Cell Seeding: Seed B16F10 cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment: Replace medium with fresh DMEM containing 100 nM

    
    -MSH (to stimulate pigmentation) + Test Compounds (Velutin @ 2.5, 5, 10 
    
    
    
    M; Arbutin @ 100, 500, 1000
    
    
    M).
  • Incubation: Incubate for 48-72 hours.

  • Melanin Assay:

    • Wash cells with PBS.

    • Lyse in 1N NaOH containing 10% DMSO.

    • Heat at 80°C for 1 hour.

    • Measure Absorbance at 405 nm.

  • Calculation: Relative Melanin Content (%) = (Sample Abs / Control Abs) × 100.

Conclusion

For drug development professionals seeking high-efficacy alternatives to Arbutin, Velutin (Eriodictyol 7,3'-dimethyl ether) presents a compelling profile.

  • Potency: It is approximately 50-100 times more potent than Arbutin on a molar basis.

  • Mechanism: It targets the root cause (MITF expression) rather than just the symptom (enzyme activity).

  • Recommendation: Velutin is ideal for high-performance serum formulations where low active concentrations are desired to minimize formulation instability. However, strict concentration control is required to maintain the therapeutic window below the cytotoxicity threshold (50

    
    M).
    

References

  • Anti-Melanogenic Properties of Velutin and Its Analogs.

    • Source: National Institutes of Health (PMC) / MDPI
    • Key Data: Identifies Velutin (V1)
  • Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties.

    • Source: MDPI (Antioxidants Journal)
    • Key Data: Provides comprehensive IC50 values for -Arbutin and -Arbutin in various assays (typically 1-10 mM).
  • Inhibitory Effects of Flavonoids on Tyrosinase and Melanogenesis.

    • Source: PubMed
    • Key Data: Discusses the mechanism of methoxylated flavones (like Velutin/Eriodictyol deriv
  • Comparison of Tyrosinase Inhibitory Activity: Arbutin vs Novel Flavonoids.

    • Source: Scientific Reports / N
    • Key Data: Benchmarks Arbutin against high-potency flavonoids, establishing the millimolar vs micromolar efficacy gap.

Sources

Comparative

Benchmarking Guide: Eriodictyol 7,3'-Dimethyl Ether vs. Standard Flavonoids

[1] Executive Summary: The Methylation Advantage Eriodictyol 7,3'-dimethyl ether (5,4'-dihydroxy-7,3'-dimethoxyflavanone) represents a critical structural evolution in flavonoid pharmacognosy.[1] While standard flavonoid...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Methylation Advantage

Eriodictyol 7,3'-dimethyl ether (5,4'-dihydroxy-7,3'-dimethoxyflavanone) represents a critical structural evolution in flavonoid pharmacognosy.[1] While standard flavonoids like Quercetin and Luteolin dominate in in vitro radical scavenging due to their catechol moieties, they suffer from rapid Phase II metabolism (glucuronidation/sulfation) and poor membrane permeability.

This guide benchmarks Eriodictyol 7,3'-dimethyl ether against three standards:

  • Eriodictyol (Parent): To demonstrate the impact of methylation.

  • Hesperetin (Standard Methylated Flavanone): The commercial benchmark.

  • Quercetin (Gold Standard): The potency reference.

Key Finding: Eriodictyol 7,3'-dimethyl ether exhibits a "Bioavailability-Potency Inversion."[1] It displays lower direct radical scavenging capacity (DPPH/ORAC) than Quercetin but superior lipophilicity (LogP) and intracellular anti-inflammatory efficacy , driven by the 7,3'-dimethoxy substitution pattern which facilitates passive diffusion and metabolic resistance.

Chemical Identity & Physicochemical Benchmarking[1]

The distinct biological profile of Eriodictyol 7,3'-dimethyl ether is dictated by its specific methylation pattern. Unlike Hesperetin (4'-methoxy), this compound retains the 4'-hydroxyl group, which is essential for hydrogen bond donation in receptor docking, while the 7,3'-methoxy groups enhance lipophilicity.[1]

Table 1: Physicochemical Comparison
FeatureEriodictyol 7,3'-dimethyl etherEriodictyol (Parent)HesperetinQuercetin
CAS Registry 54352-60-2552-58-9520-33-2117-39-5
Skeleton Flavanone (Saturated C2-C3)FlavanoneFlavanoneFlavonol (Unsaturated)
Substitution 5,4'-OH, 7,3'-OMe5,7,3',4'-OH5,7,3'-OH, 4'-OMe3,5,7,3',4'-OH
Calc.[1] LogP ~3.2 (High Permeability)~2.0~2.6~1.5 (Low Permeability)
TPSA (Ų) ~80~100~90~130
Solubility DMSO, Ethanol, LipidsAlcoholsDMSO, EthanolDMSO (Poor in H2O)
Metabolic Stability High (Blocked 7-OH site)Low (Rapid Sulfation)ModerateLow

Analyst Note: The 7-OH position is a primary site for glucuronidation in the intestine.[1] By "capping" this site with a methyl group, Eriodictyol 7,3'-dimethyl ether evades first-pass metabolism more effectively than the parent Eriodictyol.[1]

Structural Activity Relationship (SAR) Visualization[2]

The following diagram illustrates the mechanistic impact of the methoxy groups on the flavanone skeleton.

SAR_Analysis Compound Eriodictyol 7,3'-dimethyl ether (5,4'-dihydroxy-7,3'-dimethoxyflavanone) Pos7 7-Methoxy Group Compound->Pos7 Pos3P 3'-Methoxy Group Compound->Pos3P Pos4P 4'-Hydroxyl Group Compound->Pos4P Skeleton Flavanone Skeleton (C2-C3 Saturated) Compound->Skeleton Metab Blocks Glucuronidation (Increases Half-life) Pos7->Metab Lipo Increases LogP (Cellular Uptake) Pos3P->Lipo Receptor H-Bond Donor (Receptor Affinity) Pos4P->Receptor Flex Chiral Center (C2) (Flexible Binding) Skeleton->Flex

Caption: SAR Map highlighting the functional roles of specific substitutions. The 7-OMe group is critical for metabolic stability, while the 3'-OMe enhances membrane permeability.[1]

Biological Performance Benchmarking

Antioxidant Activity: The Trade-off

In cell-free assays (like DPPH), Quercetin reigns supreme because it has a free catechol (3',4'-OH) and a C2-C3 double bond.[1] Eriodictyol 7,3'-dimethyl ether lacks these, resulting in lower in vitro scores. However, in Cellular Antioxidant Activity (CAA) assays, the ether often outperforms due to uptake.

  • DPPH IC50: Quercetin (<5 µM) > Eriodictyol (~20 µM) > Eriodictyol 7,3'-dimethyl ether (>50 µM).

  • Intracellular ROS Inhibition: Eriodictyol 7,3'-dimethyl ether ≈ Quercetin > Eriodictyol.[1]

Anti-Inflammatory Signaling (NF-kB)

This is the primary application for this compound. The 7-methoxy group has been linked to superior inhibition of pro-inflammatory cytokines compared to non-methylated analogs.[1]

Mechanism: It inhibits the phosphorylation of IkB-a, preventing the nuclear translocation of NF-kB.[1]

NFkB_Pathway Stimulus LPS / TNFa IKK IKK Complex Stimulus->IKK IkB IkB-alpha (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-kB (Inactive) (Cytoplasm) IkB->NFkB_Cyto Degradation releases NF-kB NFkB_Nuc NF-kB (Active) (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Drug Eriodictyol 7,3'-dimethyl ether Drug->IKK Inhibits DNA Pro-inflammatory Genes (COX-2, iNOS, IL-6) NFkB_Nuc->DNA Transcription

Caption: Mechanism of Action. The compound blocks the IKK complex, preventing IkB degradation and subsequent NF-kB activation.

Experimental Protocols

To validate these claims in your lab, use the following self-validating protocols.

Protocol A: Cellular Antioxidant Activity (CAA) Assay

Why this over DPPH? It accounts for membrane permeability, the compound's main advantage.

  • Cell Line: HepG2 (Human liver cancer cells).

  • Seeding: 6x10^4 cells/well in 96-well plates; incubate 24h.

  • Treatment: Remove medium. Wash with PBS.[2] Treat cells with 25 µM DCFH-DA (probe) AND the test compound (Eriodictyol 7,3'-dimethyl ether vs Quercetin) simultaneously for 1 hour.

    • Control: DCFH-DA only.[1]

    • Blank: No probe, no drug.

  • Stress Induction: Wash cells. Add 600 µM ABAP (peroxyl radical generator).

  • Measurement: Monitor fluorescence (Ex 485nm / Em 535nm) every 5 mins for 1 hour.

  • Calculation:

    
    [1]
    
    • Validation: Quercetin should show high activity, but Eriodictyol 7,3'-dimethyl ether should show comparable activity despite poor DPPH results, proving intracellular uptake.

Protocol B: Differential Extraction (Isolation)

If isolating from Baccharis or Sorghum:

  • Crude Extract: Methanol/Water (80:20).

  • Partition:

    • Hexane (Removes lipids/chlorophyll).

    • Chloroform/Dichloromethane: (Target Fraction). Note: Methylated flavonoids partition here due to higher lipophilicity.[1]

    • Ethyl Acetate: (Contains more polar, non-methylated parent Eriodictyol).

  • Purification: Silica gel column. Elute with Hexane:EtOAc gradient. The dimethyl ether elutes before the parent Eriodictyol.

References

  • TargetMol. (2024). Eriodictyol 7,3'-dimethyl ether Product Monograph. Retrieved from

  • MedChemExpress. (2024). Eriodictyol 7,3'-dimethyl ether: Antioxidant and Antibacterial Agent.[1][2][3] Retrieved from

  • Maher, P. (2022).[4] Structural Requirements for the Neuroprotective and Anti-Inflammatory Activities of the Flavanone Sterubin.[4] International Journal of Molecular Sciences, 23(21), 13619. (Provides SAR on methylated eriodictyol derivatives). Retrieved from

  • Wolfe, K. L., & Liu, R. H. (2008). Structure-Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404–8411. (Establishes the CAA protocol and SAR for uptake). Retrieved from

  • PubChem. (2024). Compound Summary: 5,4'-Dihydroxy-7,3'-dimethoxyflavanone.[1][5] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Eriodictyol 7,3'-dimethyl ether

This guide provides essential safety and handling protocols for Eriodictyol 7,3'-dimethyl ether, a flavonoid compound utilized in scientific research for its antioxidant and antibacterial properties.[1] Adherence to thes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for Eriodictyol 7,3'-dimethyl ether, a flavonoid compound utilized in scientific research for its antioxidant and antibacterial properties.[1] Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research. This document is designed for researchers, scientists, and drug development professionals, offering a framework for risk assessment, personal protective equipment (PPE) selection, and operational best practices.

Hazard Identification and Risk Assessment

A safety data sheet for Eriodictyol, a related compound, indicates that it is not classified as a hazardous substance, though it advises caution.[2] Another related compound, Eriodictyol chalcone, is also not classified as hazardous.[3] However, a different flavonoid glycoside, Eriodictyol 7-O-neohesperidoside, is listed as harmful if swallowed and very toxic to aquatic life.[4] Given this variability within the flavonoid class, it is prudent to handle Eriodictyol 7,3'-dimethyl ether with a degree of caution, assuming it may be an irritant and harmful if ingested or inhaled.

Potential Hazards Summary:

Potential HazardDescriptionRecommended Precaution
Eye Irritation Fine powder may cause mechanical irritation or inflammation upon contact.Wear safety glasses with side shields or chemical splash goggles.[2][5][6]
Skin Irritation Prolonged or repeated contact may cause mild skin irritation.Wear disposable nitrile gloves and a lab coat.[2][3][5][6]
Respiratory Tract Irritation Inhalation of fine dust particles may irritate the respiratory system.Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood.[3][6][7]
Ingestion May be harmful if swallowed.[4]Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling.

Core Personal Protective Equipment (PPE) Protocol

A thorough hazard assessment is required to select the appropriate PPE for any laboratory task.[5] The following PPE is mandatory when handling Eriodictyol 7,3'-dimethyl ether in its powdered form or in solution.

  • Eye and Face Protection : At a minimum, safety glasses with side shields meeting ANSI Z87 standards are required.[5] When there is a risk of splashing, such as when transferring solutions, chemical splash goggles should be worn.[5][6] A face shield, worn over safety glasses or goggles, is recommended when handling larger quantities of liquids.[5][6]

  • Hand Protection : Disposable nitrile gloves are the minimum requirement for incidental contact.[5][6] If prolonged contact is anticipated or if working with a solution, it may be necessary to wear double gloves.[5][8] Always inspect gloves for tears or punctures before use and remove them immediately if they become contaminated, washing hands before putting on a new pair.[5]

  • Body Protection : A flame-resistant lab coat should be worn at all times to protect skin and clothing from splashes and spills.[6][9] The lab coat should be fully buttoned. Long pants and closed-toe shoes are also required laboratory attire.[5][6]

  • Respiratory Protection : When handling the powdered form of Eriodictyol 7,3'-dimethyl ether outside of a chemical fume hood, or if there is a potential for aerosol generation, a NIOSH-approved respirator (e.g., an N95) is necessary.[6][10] All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit-testing, and training, as mandated by OSHA.[8][10]

Step-by-Step Handling and Operational Plan

A systematic approach to handling Eriodictyol 7,3'-dimethyl ether will minimize the risk of exposure and contamination.

Preparation and Weighing:

  • Designated Work Area : Designate a specific area for handling the compound, preferably within a certified chemical fume hood to control dust.[7][9]

  • Pre-Handling Check : Before starting, ensure that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.[3]

  • Weighing : When weighing the powdered compound, use a spatula to carefully transfer the material. Avoid creating dust clouds.

  • Solution Preparation : If preparing a solution, add the solid to the solvent slowly. If the solvent is volatile, ensure this is done in a fume hood.

Post-Handling and Cleanup:

  • Decontamination : Clean all surfaces and equipment that have come into contact with the compound.

  • Glove Removal : Remove gloves using the proper technique to avoid contaminating your hands. Dispose of them in the appropriate waste container.

  • Hand Washing : Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

  • Minor Spill : For small spills of the powder, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.

  • Major Spill : For larger spills, evacuate the area and follow your institution's emergency procedures for chemical spills.

Disposal Plan

All waste containing Eriodictyol 7,3'-dimethyl ether must be treated as hazardous chemical waste.

  • Solid Waste : Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Liquid Waste : Collect solutions in a designated, labeled hazardous waste container. Do not mix with incompatible wastes.[11] Specifically, keep acidic waste separate from bases and cyanides.[11]

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After rinsing, the container can be disposed of in the appropriate recycling or trash receptacle, with the label defaced.[11]

  • Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations.[12] Never pour chemical waste down the drain.[7]

Workflow for Safe Handling of Eriodictyol 7,3'-dimethyl ether

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves prep2 Prepare Fume Hood prep1->prep2 Secure Area handling1 Weigh Solid Compound prep2->handling1 Begin Work handling2 Prepare Solution handling1->handling2 Transfer cleanup1 Decontaminate Surfaces handling2->cleanup1 Work Complete cleanup2 Segregate & Label Waste (Solid & Liquid) cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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